5-Chloro-2-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310024. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWJUEZFOUOUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188219 | |
| Record name | 5-Chloro-2-nitrobenzonitrile | |
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Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-31-2 | |
| Record name | 5-Chloro-2-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chloro-2-nitrobenzonitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-nitrobenzonitrile | |
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| Record name | 5-Chloro-2-nitrobenzonitrile | |
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| Record name | 5-chloro-2-nitrobenzonitrile | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-nitrobenzonitrile (CAS Number: 34662-31-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-nitrobenzonitrile, a key chemical intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis and reactivity, and its applications in the synthesis of biologically active molecules. Particular attention is given to its role as a precursor in the development of quinazoline derivatives with potential therapeutic applications.
Physicochemical and Spectroscopic Data
This compound is a solid, typically appearing as an off-white to yellowish powder.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 34662-31-2 | [1] |
| Molecular Formula | C₇H₃ClN₂O₂ | [1] |
| Molecular Weight | 182.56 g/mol | [1] |
| Melting Point | 89-91 °C | |
| Boiling Point | 120 °C at 20 mmHg | [2] |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [1] |
| Appearance | Off-white to yellowish solid/powder | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Key Features |
| ¹H NMR | Aromatic protons are expected to appear in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro and cyano groups, and the chloro substituent. |
| ¹³C NMR | Aromatic carbons will show characteristic shifts, with carbons attached to the nitro, cyano, and chloro groups being significantly deshielded. |
| Infrared (IR) | Characteristic peaks for the nitrile (C≡N) stretch (around 2230 cm⁻¹), and symmetric and asymmetric stretches of the nitro (NO₂) group (around 1530 and 1350 cm⁻¹ respectively) are expected. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of NO₂, CN, and Cl groups. |
Synthesis and Reactivity
A plausible and common method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-amino-5-chlorobenzonitrile.[3][4][5][6] This reaction involves the diazotization of the primary aromatic amine followed by cyanation using a copper(I) cyanide catalyst.
Experimental Protocol: Synthesis via Sandmeyer Reaction
Materials:
-
2-amino-5-chlorobenzonitrile
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) cyanide
-
Water
-
Ice
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Diazotization: Dissolve 2-amino-5-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide in water. Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. The temperature should be carefully controlled.
-
Reaction Completion and Work-up: Allow the reaction to proceed until the evolution of nitrogen gas ceases. The product can then be isolated by extraction with a suitable organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
References
- 1. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Sandmeyer_reaction [chemeurope.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
Synthesis of 5-Chloro-2-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for 5-Chloro-2-nitrobenzonitrile, a key intermediate in the preparation of various biologically active compounds. The described methodology is based on a multi-step synthesis commencing from 3-chloroaniline, proceeding through a Sandmeyer reaction as the pivotal final step. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the chemical workflows and reaction mechanisms to aid in laboratory-scale synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is accomplished via a four-step sequence starting from 3-chloroaniline. The initial three steps focus on the preparation of the crucial intermediate, 5-chloro-2-nitroaniline. This intermediate is then converted to the final product through a Sandmeyer reaction.
The overall synthetic workflow is as follows:
-
Protection of the Amino Group: The amino group of 3-chloroaniline is first protected by formylation to direct the subsequent nitration to the desired position and prevent unwanted side reactions.
-
Nitration: The aromatic ring is then nitrated to introduce a nitro group at the position ortho to the formamido group.
-
Deprotection: The formyl protecting group is removed via hydrolysis to yield 5-chloro-2-nitroaniline.
-
Sandmeyer Reaction: The amino group of 5-chloro-2-nitroaniline is converted to a diazonium salt, which is subsequently displaced by a cyanide group to furnish the target molecule, this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 5-Chloro-2-nitroaniline
The preparation of the key intermediate, 5-chloro-2-nitroaniline, is achieved in three stages from 3-chloroaniline.[1][2]
2.1.1. Formylation of 3-Chloroaniline
-
Reaction: 3-chloroaniline is reacted with formic acid to yield N-(3-chlorophenyl)formamide.
-
Procedure: In a round-bottom flask equipped with a reflux condenser, 3-chloroaniline is mixed with an excess of formic acid. The mixture is heated to reflux for 1-2 hours. After cooling, the reaction mixture is poured into cold water. The resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford N-(3-chlorophenyl)formamide.
2.1.2. Nitration of N-(3-chlorophenyl)formamide
-
Reaction: The intermediate formamide is nitrated using a mixture of nitric acid and acetic anhydride.[1]
-
Procedure: N-(3-chlorophenyl)formamide is dissolved in acetic anhydride and cooled to -5 to 10°C in an ice-salt bath. A pre-cooled mixture of nitric acid and acetic anhydride is added dropwise while maintaining the temperature. The reaction is stirred for 2-2.5 hours at this temperature. The reaction mixture is then carefully poured onto crushed ice, and the precipitated product, N-(5-chloro-2-nitrophenyl)formamide, is collected by filtration, washed with cold water, and dried.
2.1.3. Hydrolysis of N-(5-chloro-2-nitrophenyl)formamide
-
Reaction: The formyl group is removed by hydrolysis with sodium hydroxide to give 5-chloro-2-nitroaniline.[1]
-
Procedure: N-(5-chloro-2-nitrophenyl)formamide is suspended in an aqueous solution of sodium hydroxide (20-25%). The mixture is heated to reflux for 1-1.5 hours. After cooling to room temperature, the solid product is collected by filtration, washed thoroughly with water to remove any remaining sodium hydroxide, and dried. Recrystallization from ethanol can be performed for further purification.
| Step | Starting Material | Reagents | Conditions | Product | Yield |
| Formylation | 3-Chloroaniline | Formic acid | Reflux, 1-2 h | N-(3-chlorophenyl)formamide | >90% |
| Nitration | N-(3-chlorophenyl)formamide | Nitric acid, Acetic anhydride | -5 to 10°C, 2-2.5 h | N-(5-chloro-2-nitrophenyl)formamide | ~70-80% |
| Hydrolysis | N-(5-chloro-2-nitrophenyl)formamide | 20-25% aq. NaOH | Reflux, 1-1.5 h | 5-Chloro-2-nitroaniline | >95% |
Table 1: Summary of reaction parameters for the synthesis of 5-chloro-2-nitroaniline.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the conversion of aromatic amines to a variety of functional groups, including nitriles.[3][4]
2.2.1. Diazotization of 5-Chloro-2-nitroaniline
-
Reaction: 5-chloro-2-nitroaniline is converted to its corresponding diazonium salt using sodium nitrite in an acidic medium.[5][6]
-
Procedure: 5-chloro-2-nitroaniline is suspended in a mixture of concentrated hydrochloric acid and water. The suspension is cooled to 0-5°C in an ice bath with vigorous stirring. A solution of sodium nitrite in water is then added dropwise, ensuring the temperature remains below 5°C. The completion of the diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting solution of 5-chloro-2-nitrobenzenediazonium chloride is kept cold and used immediately in the next step.
2.2.2. Cyanation of the Diazonium Salt
-
Reaction: The diazonium salt is reacted with a copper(I) cyanide solution to yield this compound.[4][7]
-
Procedure: In a separate flask, a solution of copper(I) cyanide in aqueous sodium or potassium cyanide is prepared and cooled to 0-5°C. The cold diazonium salt solution is added slowly to the cyanide solution with vigorous stirring. A reaction is often indicated by the evolution of nitrogen gas. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60°C) for about an hour to ensure complete reaction. After cooling, the solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
| Step | Starting Material | Reagents | Conditions | Product | Yield |
| Diazotization | 5-Chloro-2-nitroaniline | NaNO₂, HCl | 0-5°C | 5-Chloro-2-nitrobenzenediazonium chloride | In situ |
| Cyanation | 5-Chloro-2-nitrobenzenediazonium chloride | CuCN, KCN (or NaCN) | 0-5°C then 50-60°C | This compound | 60-80% |
Table 2: Summary of reaction parameters for the Sandmeyer reaction.
Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4][5] The key steps involve the reduction of the diazonium ion by copper(I) to form an aryl radical, followed by the transfer of the cyanide ligand from a copper(II) species to the aryl radical.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 34662-31-2 |
| Molecular Formula | C₇H₃ClN₂O₂ |
| Molecular Weight | 182.56 g/mol |
| Appearance | Yellow solid |
| Melting Point | 89-91 °C |
Table 3: Physicochemical data for this compound.
Safety Considerations
-
Handling of Reagents: Concentrated acids (sulfuric, nitric, hydrochloric) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Strict temperature control is crucial.
-
Cyanide Compounds: Copper(I) cyanide and alkali metal cyanides are highly toxic. They should be handled with extreme care, and appropriate safety measures must be in place to avoid inhalation, ingestion, or skin contact. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They are typically prepared in situ and used immediately in solution at low temperatures.
References
- 1. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 2. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Diazotisation [organic-chemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
An In-depth Technical Guide to the Solubility of 5-Chloro-2-nitrobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside available qualitative information.
Qualitative Solubility Data
This compound is a crystalline solid that is generally characterized as insoluble in water. However, it exhibits solubility in a range of common organic solvents. The available qualitative data is summarized in the table below.
| Solvent Family | Specific Solvent | Qualitative Solubility | Citation |
| Halogenated Hydrocarbons | Dichloromethane | Soluble | [1] |
| Chloroform | Soluble | [1] | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | ||
| Water | Water | Insoluble | [1] |
Table 1: Qualitative Solubility of this compound
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used isothermal equilibrium and gravimetric analysis method.
2.1. Principle
An excess amount of this compound is equilibrated with a known volume of the selected organic solvent at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), a known aliquot of the saturated solution is carefully separated from the undissolved solid. The solvent is then evaporated, and the mass of the remaining dissolved solid is determined gravimetrically.
2.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readable to ±0.0001 g)
-
Glass vials with screw caps or sealed ampoules
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pre-weighed evaporation dishes or beakers
-
Drying oven or vacuum desiccator
2.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure saturation is achieved and maintained.
-
Accurately pipette a known volume (e.g., 10.00 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. The time required can vary depending on the solvent and the compound's dissolution rate. A preliminary study to determine the time to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing until the concentration is constant) is recommended.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a minimum of 2 hours to allow the excess solid to settle.
-
Carefully withdraw a precise aliquot (e.g., 5.00 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding the transfer of any solid particles.
-
Immediately filter the aliquot using a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any suspended microcrystals.
-
-
Gravimetric Analysis:
-
Record the total mass of the evaporation dish and the saturated solution.
-
Evaporate the solvent from the dish under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
-
Once the solvent is fully evaporated, place the dish in a drying oven at a temperature below the melting point of this compound (its melting point is in the range of 89-91 °C) until a constant mass is achieved.
-
Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.
-
2.4. Data Calculation
The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent ( g/100 mL).
-
Mass of dissolved solid (m_solute): (Mass of dish + solid) - (Mass of empty dish)
-
Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + solid)
-
Volume of solvent (V_solvent): Mass of solvent / Density of solvent at the experimental temperature
-
Solubility ( g/100 mL): (m_solute / V_solvent) * 100
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Gravimetric solubility determination workflow.
References
5-Chloro-2-nitrobenzonitrile molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Chloro-2-nitrobenzonitrile, a key synthetic intermediate in medicinal chemistry and materials science. It covers the molecule's core physicochemical properties, detailed experimental protocols for its synthesis and subsequent use, and relevant safety information.
Molecular Structure and Properties
This compound is an aromatic compound characterized by a benzene ring substituted with a chloro, a nitro, and a nitrile functional group.
Molecular Formula: C₇H₃ClN₂O₂[1]
Molecular Weight: 182.56 g/mol [2][3][4]
The key physicochemical and identification data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Chloro-6-nitrobenzonitrile, 2-Nitro-5-chlorobenzonitrile | [1] |
| CAS Number | 34662-31-2 | [1][2][3] |
| Appearance | Off-white to yellowish solid/powder | [5] |
| Melting Point | 89-91 °C | [2][3] |
| Boiling Point | 120 °C @ 20 mmHg | [2] |
| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform | [5] |
| Molecular Formula | C₇H₃ClN₂O₂ | [1][2] |
| Molecular Weight | 182.56 g/mol | [2][3][4] |
Core Chemical Information
The diagram below illustrates the key identifiers and structural formula for this compound.
Caption: Key identifiers and structural representation.
Experimental Protocols
This compound is a valuable building block. Below are detailed protocols for its synthesis via a Sandmeyer reaction and its subsequent use in the preparation of quinazoline derivatives.
Synthesis of this compound via Sandmeyer Reaction
This protocol describes the synthesis of this compound from 2-amino-4-chlorobenzonitrile. The Sandmeyer reaction is a versatile method for converting aromatic amines into various functional groups via a diazonium salt intermediate.[2][3][4][6][7]
Materials:
-
2-Amino-4-chlorobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Deionized water
-
Ice
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, ice bath, round-bottom flasks, separatory funnel, rotary evaporator
Protocol Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Procedure:
-
Diazotization:
-
In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of 2-amino-4-chlorobenzonitrile in 50 mL of 3M HCl.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of 7.6 g (0.11 mol) of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate 500 mL flask, prepare a solution of 13.5 g (0.15 mol) of copper(I) cyanide and 9.8 g (0.15 mol) of potassium cyanide in 100 mL of water.
-
Heat this solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 30 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of toluene.
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of deionized water.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Use in Quinazoline Synthesis
This compound is a documented precursor for the synthesis of various quinazoline derivatives, which are of interest in drug discovery.[1][8] The following is a representative protocol for a condensation reaction.
Reaction Pathway:
Caption: Reaction pathway for quinazoline synthesis.
Detailed Procedure (Example):
-
Reduction of the Nitro Group:
-
To a solution of 18.2 g (0.1 mol) of this compound in 200 mL of ethanol, add 56.5 g (0.25 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux and slowly add 50 mL of concentrated HCl.
-
Maintain reflux for 2-3 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize by carefully adding a concentrated NaOH solution until the pH is basic.
-
Extract the product, 2-amino-5-chlorobenzonitrile, with ethyl acetate. Dry the organic phase and remove the solvent.
-
-
Condensation and Cyclization:
-
Mix the crude 2-amino-5-chlorobenzonitrile (0.1 mol) with an equimolar amount of a suitable cyclizing agent (e.g., formamidine acetate) in a solvent like 2-methoxyethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Upon completion, cool the mixture to allow the product to crystallize.
-
Filter the solid, wash with a cold solvent, and dry to obtain the corresponding 6-chloroquinazoline derivative.
-
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Respiratory system).[8]
-
Signal Word: Warning[8]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. Use a dust mask (e.g., N95) when handling the solid powder.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[5]
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. This compound CAS#: 34662-31-2 [m.chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer_reaction [chemeurope.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 8. This compound 97 34662-31-2 [sigmaaldrich.com]
Spectroscopic Profile of 5-Chloro-2-nitrobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloro-2-nitrobenzonitrile (CAS No: 34662-31-2). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this important synthetic intermediate.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This data is compiled from various spectroscopic databases and serves as a reference for its structural characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.85 | d | 8.8 | 1H | H-3 |
| 7.78 | dd | 8.8, 2.4 | 1H | H-4 |
| 8.15 | d | 2.4 | 1H | H-6 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 115.8 | C-CN |
| 118.9 | C-1 |
| 127.9 | C-6 |
| 133.4 | C-4 |
| 134.1 | C-3 |
| 140.2 | C-5 |
| 147.2 | C-2 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2235 | Strong, Sharp | C≡N (nitrile) stretch |
| 1580, 1470 | Medium-Strong | Aromatic C=C stretch |
| 1525 | Strong | Asymmetric NO₂ stretch |
| 1350 | Strong | Symmetric NO₂ stretch |
| 840 | Strong | C-Cl stretch |
| 820 | Strong | Out-of-plane C-H bend |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 182 | 100 | [M]⁺ (Molecular Ion) |
| 184 | 33 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |
| 152 | ~40 | [M - NO]⁺ |
| 136 | ~25 | [M - NO₂]⁺ |
| 126 | ~30 | [M - NO - CN]⁺ |
| 101 | ~20 | [C₆H₃Cl]⁺ |
| 75 | ~15 | [C₅H₃Cl]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through shimming.
-
A standard single-pulse experiment is performed to acquire the ¹H NMR spectrum.
-
Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
-
Following ¹H NMR, the spectrometer is tuned to the ¹³C frequency.
-
A proton-decoupled pulse sequence is used to acquire the spectrum, resulting in singlets for each unique carbon atom.
-
A larger number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data processing is similar to ¹H NMR, with chemical shifts referenced to the solvent signal (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
Acquisition:
-
A background spectrum of the empty sample holder is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight) is used.
Acquisition:
-
In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 5-Chloro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the nitrile group in the versatile chemical intermediate, 5-Chloro-2-nitrobenzonitrile. The document delves into the key chemical transformations of the nitrile moiety, including hydrolysis, reduction, and [3+2] cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective utilization of this compound in synthetic chemistry. The guide is structured to facilitate easy access to critical information, with data summarized in clear tables and reaction pathways visualized using Graphviz diagrams.
Introduction
This compound is a key building block in organic synthesis, widely employed in the preparation of a variety of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its chemical structure, featuring a nitrile group, a nitro group, and a chlorine atom on a benzene ring, offers multiple sites for chemical modification. The reactivity of the nitrile group is of particular interest due to its ability to be transformed into other valuable functional groups such as amides, carboxylic acids, amines, and tetrazoles.
The electron-withdrawing nature of the nitro group at the ortho position and the chlorine atom at the meta position significantly influences the electrophilicity of the nitrile carbon, thereby modulating its reactivity towards nucleophiles. This guide focuses specifically on the chemical transformations of the nitrile group within this particular molecular context.
Reactions of the Nitrile Group
The nitrile group in this compound can undergo several important chemical reactions. This section details the experimental conditions and outcomes for hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis of the Nitrile Group
The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding amide, 5-chloro-2-nitrobenzamide, or the carboxylic acid, 5-chloro-2-nitrobenzoic acid. The outcome is dependent on the reaction conditions, particularly the concentration of the acid or base and the temperature.
Partial hydrolysis to the amide is typically achieved under milder alkaline conditions.
Experimental Protocol:
A solution of this compound (1 mmol) in ethanol (12 mL) is treated with a 4% (m/v) aqueous solution of sodium hydroxide (4 mL). The reaction mixture is heated to reflux for a specified time. After cooling, the mixture is neutralized with aqueous HCl (37% m/m) to a pH of 7. The solvent is then removed under reduced pressure, and the resulting precipitate is collected by filtration to yield 5-chloro-2-nitrobenzamide.[1]
| Product | Reagents | Solvent | Temperature | Time | Yield |
| 5-Chloro-2-nitrobenzamide | NaOH (4% aq.) | Ethanol | Reflux | Variable | Not Specified |
Table 1: Summary of quantitative data for the partial hydrolysis of this compound.
Figure 1: Partial hydrolysis of this compound to its amide.
More forcing conditions, such as concentrated acid or base with prolonged heating, lead to the complete hydrolysis of the nitrile to the carboxylic acid.
Experimental Protocol:
While a specific protocol for the complete hydrolysis of this compound was not found in the immediate search, a general procedure involves heating the nitrile with a concentrated acid (e.g., H2SO4 or HCl) or a strong base (e.g., NaOH) in an aqueous or alcoholic solvent for several hours.[2]
| Product | Reagents | Solvent | Temperature | Time | Yield |
| 5-Chloro-2-nitrobenzoic acid | Conc. Acid or Base | Water/Alcohol | Heat | Several hours | Not Specified |
Table 2: General conditions for the complete hydrolysis of a nitrile.
Figure 2: Complete hydrolysis to the corresponding carboxylic acid.
Reduction of the Nitrile Group
The nitrile group of this compound can be reduced to a primary amine, (5-chloro-2-nitrophenyl)methanamine, using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of a cobalt(II) chloride catalyst.
Experimental Protocol:
To a vigorously stirred solution of this compound (18.6 mmol) and CoCl2·6H2O (1.87 mmol) in a mixture of THF (66 mL) and water (33 mL), sodium borohydride (37.1 mmol) is added in portions over 8 minutes while maintaining the temperature with an ice-water bath. The reaction is exothermic and results in a black precipitate. After 2 hours, a 28% NH4OH solution (2 mL) is added. The mixture is then worked up by centrifugation, extraction with dichloromethane, and drying to afford the primary amine.[3]
| Product | Reagents | Solvent | Temperature | Time | Yield |
| (5-Chloro-2-nitrophenyl)methanamine | NaBH4, CoCl2·6H2O | THF/Water | 0 °C to RT | 2 h | ~91% (for benzonitrile) |
Table 3: Summary of quantitative data for the reduction of the nitrile group.
Figure 3: Reduction of the nitrile to a primary amine.
[3+2] Cycloaddition to form a Tetrazole
The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, to form a tetrazole ring. This reaction is a powerful tool for the synthesis of 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry.
Experimental Protocol:
A mixture of this compound (30 mmol), sodium azide (NaN3, 45 mmol), and ammonium chloride (NH4Cl, 33 mmol) in dimethylformamide (DMF, 50 mL) is stirred at 120 °C for 20 hours. After cooling, the reaction mixture is poured into ice water (100 mL) and acidified with hydrochloric acid (6 mol/L) to a pH of 6. The resulting white solid is filtered, washed with distilled water, and recrystallized from ethanol to yield 5-(5-chloro-2-nitrophenyl)-1H-tetrazole.[4]
| Product | Reagents | Solvent | Temperature | Time | Yield |
| 5-(5-Chloro-2-nitrophenyl)-1H-tetrazole | NaN3, NH4Cl | DMF | 120 °C | 20 h | Not Specified (for this specific compound) |
Table 4: Summary of quantitative data for the [3+2] cycloaddition reaction.
Figure 4: [3+2] Cycloaddition to form a tetrazole.
Logical Workflow for Nitrile Group Transformations
The following diagram illustrates the logical progression from the starting material, this compound, to the various products accessible through the reactions of its nitrile group.
Figure 5: Reaction pathways of the nitrile group in this compound.
Conclusion
The nitrile group of this compound is a versatile functional handle that provides access to a range of important chemical entities. Through well-established chemical transformations such as hydrolysis, reduction, and cycloaddition, this starting material can be efficiently converted into amides, carboxylic acids, primary amines, and tetrazoles. This guide has provided detailed experimental protocols and a summary of the key reaction parameters to aid researchers in the strategic application of this compound in their synthetic endeavors. The provided visualizations of the reaction pathways offer a clear conceptual framework for planning synthetic routes involving this valuable intermediate. Further exploration and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this compound in the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 5-Chloro-2-nitrobenzonitrile
Disclaimer: This document provides a theoretical guide to the electrophilic aromatic substitution (EAS) on 5-Chloro-2-nitrobenzonitrile based on fundamental principles of organic chemistry. Extensive literature searches did not yield specific experimental data for EAS reactions directly on this substrate. Therefore, the predicted regioselectivity, yields, and experimental protocols are hypothetical and would require experimental validation and optimization.
Introduction
This compound is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science.[1] Its functionalization through electrophilic aromatic substitution (EAS) is a key strategy for the synthesis of novel derivatives. However, the reactivity and regioselectivity of the aromatic ring are significantly influenced by the electronic properties of the existing chloro, nitro, and cyano substituents. This guide provides a comprehensive analysis of the theoretical considerations for performing EAS reactions on this substrate.
Electronic Effects of Substituents
The benzene ring of this compound is substituted with three deactivating groups, which reduce the electron density of the aromatic system and thus decrease its reactivity towards electrophiles compared to benzene.[2][3]
-
Nitro Group (-NO₂): The nitro group is a strong deactivating group due to its powerful electron-withdrawing inductive (-I) and resonance (-M) effects. It is a meta-director.[3][4]
-
Cyano Group (-CN): The cyano group is also a strong deactivating group that withdraws electron density through both inductive (-I) and resonance (-M) effects. It is also a meta-director.[3]
-
Chloro Group (-Cl): The chloro group is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring through the resonance effect (+M), which makes it an ortho, para-director.[2][4]
The interplay of these directing effects determines the position of electrophilic attack.
Predicted Regioselectivity of Electrophilic Attack
The regioselectivity of electrophilic aromatic substitution on this compound is determined by the competing directing effects of the three substituents. In a polysubstituted benzene ring with multiple deactivating groups, the position of substitution is generally directed by the least deactivating group and is also influenced by steric hindrance.
The available positions for substitution are C3, C4, and C6.
-
Position C3: This position is ortho to the cyano group, meta to the chloro group, and para to the nitro group. The meta-directing influence of the chloro group is weak. The strong meta-directing nitro group does not direct to this position. The ortho position to the cyano group is strongly deactivated.
-
Position C4: This position is meta to both the cyano and nitro groups, and ortho to the chloro group. Both the strong meta-directing cyano and nitro groups direct an incoming electrophile to this position. The ortho, para-directing chloro group also directs to this position (ortho).
-
Position C6: This position is ortho to the nitro group and para to the chloro group. The ortho, para-directing chloro group directs to this position. However, the position is ortho to the strongly deactivating nitro group, which is generally disfavored. Steric hindrance from the adjacent nitro group would also be a significant factor.
Based on this analysis, the most likely position for electrophilic attack is C4 , as it is the position of synergistic direction by both the powerful meta-directing nitro and cyano groups, and the ortho-directing chloro group. Attack at C6 is less likely due to being ortho to the strongly deactivating nitro group and potential steric hindrance. Attack at C3 is the least likely.
References
The Synthetic Versatility of 5-Chloro-2-nitrobenzonitrile: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-nitrobenzonitrile is a versatile aromatic building block that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring a reactive nitrile group, an electron-withdrawing nitro group, and a chloro substituent, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with promising therapeutic potential. This technical guide explores the key applications of this compound in the development of novel antiviral and anticancer agents, providing detailed insights into synthetic methodologies, biological activities, and mechanisms of action.
Core Applications in Medicinal Chemistry
The strategic placement of functional groups on the benzene ring of this compound allows for its elaboration into various scaffolds of medicinal importance. The nitro group can be readily reduced to an amine, which then serves as a handle for the construction of nitrogen-containing heterocycles. The nitrile group can participate in cyclization reactions or be hydrolyzed to a carboxylic acid or amide, further expanding its synthetic utility. The chloro substituent provides an additional site for modification or can be retained in the final molecule to modulate its physicochemical and pharmacological properties.
Two major areas where this compound has proven to be a valuable starting material are the synthesis of quinazoline-based anticancer agents and diaryl ether-based antiviral compounds.
Antiviral Applications: Targeting Picornaviruses through PI4KB Inhibition
Derivatives of this compound have shown significant promise as broad-spectrum antiviral agents, particularly against picornaviruses, a family of RNA viruses that includes rhinoviruses (the common cold), polioviruses, and coxsackieviruses. The lead compound in this class is 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), which is structurally related to derivatives that can be synthesized from this compound.
Analogues of MDL-860 have demonstrated potent activity against various enteroviruses.[1] The mechanism of action of these compounds involves the inhibition of phosphatidylinositol 4-kinase beta (PI4KB), a host cell enzyme that is hijacked by many RNA viruses to create replication organelles.[2] By inhibiting PI4KB, these compounds disrupt the formation of the viral replication machinery, thereby halting viral propagation.[2]
Quantitative Antiviral Activity Data
The antiviral efficacy of MDL-860 analogues is typically evaluated using cell-based assays that measure the reduction in viral replication. The data is often presented as the 50% effective concentration (EC50) or the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50.
| Compound Class | Target Virus(es) | Key Findings | Reference |
| MDL-860 Analogues | Poliovirus 1 (PV1), Coxsackievirus B1 (CVB1) | Strong antiviral effects against CVB1 and PV1 with SI values up to 405. | [1] |
| Diaryl Ethers | Enteroviruses | Broad-spectrum anti-picornavirus activity. | [3] |
Experimental Protocols
General Procedure for the Synthesis of MDL-860 Analogues (Diaryl Ethers):
A common synthetic route to diaryl ether analogues involves the nucleophilic aromatic substitution of the chloro group in this compound with a substituted phenol.
-
Step 1: Nucleophilic Aromatic Substitution. To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added a substituted phenol (1.1 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq). The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Step 2: Work-up and Purification. After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl ether.
Antiviral Activity Assay (Plaque Reduction Assay):
-
Cell Seeding: Host cells (e.g., HeLa or Vero cells) are seeded in 6-well plates and grown to confluency.
-
Viral Infection: The cell monolayers are infected with a known titer of the virus for 1 hour at 37 °C.
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and 0.5% agarose.
-
Incubation and Staining: The plates are incubated at 37 °C for 2-3 days until plaques are visible. The cells are then fixed and stained with a solution of crystal violet in formaldehyde/ethanol.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Signaling Pathway
dot
Caption: Inhibition of Picornavirus Replication by MDL-860 Analogues.
Anticancer Applications: Targeting Kinase Signaling Pathways
The versatility of this compound extends to the synthesis of potent anticancer agents, most notably quinazoline and benzofuran derivatives. These scaffolds are prevalent in a number of approved drugs and clinical candidates that target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Quinazoline Derivatives as EGFR Inhibitors
Quinazoline-based molecules are well-established as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking the ATP-binding site of EGFR, these inhibitors prevent its activation and downstream signaling, leading to cell cycle arrest and apoptosis.
The synthesis of 2,4-diamino-6-chloroquinazolines from this compound proceeds through the key intermediate, 5-chloro-2-aminobenzonitrile.
Benzofuran Derivatives as VEGFR-2 Inhibitors
Benzofuran derivatives have emerged as promising anticancer agents that can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.
Quantitative Anticancer Activity Data
The anticancer activity of these compounds is determined by their ability to inhibit the proliferation of cancer cell lines, with IC50 values in the micromolar to nanomolar range indicating high potency.
| Compound Class | Target Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| Quinazoline Derivatives | HeLa, MDA-MB-231 | 1.85 - 2.81 | EGFR Inhibition | [4] |
| Benzofuran-chalcone hybrids | HCC1806, HeLa | Potent activity | VEGFR-2 Inhibition | [5] |
| Halogenated Benzofurans | K562, HL-60 | 0.1 - 5 | Cytotoxic | [6] |
Experimental Protocols
Synthesis of 5-chloro-2-aminobenzonitrile (Key Intermediate):
-
Step 1: Reduction of the Nitro Group. this compound (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, such as iron powder (3-5 eq) in the presence of a catalytic amount of hydrochloric acid, or catalytic hydrogenation using Raney Nickel, is used. The reaction is monitored by TLC until completion.
-
Step 2: Work-up and Purification. The reaction mixture is filtered to remove the catalyst or iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and evaporated to yield the crude 5-chloro-2-aminobenzonitrile, which can be purified by recrystallization or column chromatography.
General Procedure for the Synthesis of 2,4-Diamino-6-chloroquinazolines:
-
Step 1: Cyclization. 5-chloro-2-aminobenzonitrile (1.0 eq) is reacted with a cyanamide derivative in the presence of a Lewis acid or under thermal conditions to form the quinazoline ring.
-
Step 2: Derivatization. The resulting 2,4-diamino-6-chloroquinazoline can be further functionalized at the amino groups to generate a library of analogues.
General Procedure for the Synthesis of Benzofuran Derivatives:
-
Step 1: O-Alkylation. 5-chloro-2-nitrophenol (derived from this compound) is reacted with an α-haloketone in the presence of a base to form a phenoxy ketone intermediate.
-
Step 2: Cyclization. The intermediate undergoes intramolecular cyclization, often under acidic or basic conditions, to form the benzofuran ring.
-
Step 3: Derivatization. The benzofuran core can be further modified to introduce various substituents.
Anticancer Activity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways
dot
Caption: Inhibition of the EGFR Signaling Pathway by Quinazoline Derivatives.
dot
Caption: Inhibition of the VEGFR-2 Signaling Pathway by Benzofuran Derivatives.
Experimental Workflow
The development of novel therapeutics from this compound follows a structured workflow from initial synthesis to biological evaluation.
dot
Caption: General workflow for drug discovery starting from this compound.
Conclusion
This compound stands out as a privileged starting material in medicinal chemistry, offering efficient synthetic routes to a variety of heterocyclic compounds with significant therapeutic potential. Its application in the development of antiviral agents targeting picornavirus replication and anticancer agents aimed at inhibiting key kinase signaling pathways highlights its importance in modern drug discovery. The continued exploration of this versatile building block is expected to yield novel clinical candidates for the treatment of a range of diseases. This guide provides a foundational understanding for researchers to leverage the chemical potential of this compound in their drug development endeavors.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Chloroquinazoline Derivatives from 5-Chloro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-chloroquinazoline derivatives, utilizing 5-Chloro-2-nitrobenzonitrile as a key starting material. The methodologies outlined are based on established synthetic strategies for quinazoline synthesis, offering a robust foundation for research and development in medicinal chemistry and drug discovery.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point of extensive research. The presence of a chlorine atom at the 6-position of the quinazoline ring provides a valuable handle for further chemical modifications, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This document details a synthetic approach for the preparation of 6-chloro-2-substituted-quinazolin-4(3H)-ones starting from this compound.
Synthetic Approach: Copper-Catalyzed Tandem Annulation
A versatile and efficient method for the synthesis of quinazolin-4(3H)-ones involves a copper-catalyzed tandem reaction between a 2-nitrobenzonitrile derivative and an alcohol.[1] This approach is advantageous due to the use of a cost-effective and relatively non-toxic copper catalyst. The reaction proceeds through a proposed mechanism involving the reduction of the nitro group to an amine, followed by cyclization with an in-situ generated aldehyde from the alcohol.[1]
Reaction Scheme
Caption: General reaction scheme for the synthesis of 6-chloro-2-substituted-quinazolin-4(3H)-ones.
Experimental Protocol: Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one (A Representative Example)
This protocol is a generalized procedure adapted for the use of this compound, based on similar reported syntheses of quinazolin-4(3H)-ones from 2-nitrobenzonitriles.[1]
Materials:
-
This compound
-
Benzyl alcohol
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium hydroxide (KOH) or another suitable base
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of this compound (1.0 mmol) and benzyl alcohol (1.2 mmol) in anhydrous solvent (10 mL) in a round-bottom flask, add copper(II) acetate (0.1 mmol, 10 mol%) and a suitable base such as potassium hydroxide (2.0 mmol).
-
Heat the reaction mixture to reflux (typically 110-120 °C) and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-chloro-2-phenylquinazolin-4(3H)-one.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
HRMS (High-Resolution Mass Spectrometry)
-
FTIR (Fourier-Transform Infrared Spectroscopy)
Data Presentation
The following table provides a template for summarizing the quantitative data from the synthesis of various 6-chloroquinazoline derivatives.
| Entry | R-Group (from R-CH₂OH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | KOH | Toluene | 120 | 24 | Data |
| 2 | 4-Methoxyphenyl | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | Data |
| 3 | 4-Chlorophenyl | K₂CO₃ | Toluene | 120 | 24 | Data |
| 4 | Thiophen-2-yl | NaH | 1,4-Dioxane | 110 | 20 | Data |
| 5 | Cyclohexyl | t-BuOK | Toluene | 120 | 24 | Data |
*Data to be filled in by the researcher upon completion of the experiments.
Experimental Workflow Visualization
The synthesis and purification process can be visualized as a streamlined workflow.
Caption: Synthetic workflow for 6-chloroquinazoline derivatives.
Application in Drug Discovery: Targeting Signaling Pathways
Quinazoline derivatives are well-known for their potential as inhibitors of various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[2][3] The inhibition of the EGFR signaling pathway can block downstream processes that lead to cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by 6-chloroquinazoline derivatives.
Conclusion
The synthetic protocol detailed in this document provides a practical and adaptable method for the preparation of 6-chloroquinazoline derivatives from this compound. This approach offers a valuable tool for researchers engaged in the discovery and development of novel therapeutic agents. The versatility of this method allows for the synthesis of a wide array of derivatives, facilitating comprehensive SAR studies and the optimization of lead compounds.
References
- 1. Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 5-Chloro-2-nitrobenzonitrile with Amines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The reaction of 5-Chloro-2-nitrobenzonitrile with primary and secondary amines is a cornerstone transformation in medicinal chemistry and materials science. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a class of reactions vital for the construction of complex aryl-nitrogen bonds. The resulting 5-(substituted-amino)-2-nitrobenzonitrile scaffolds are pivotal intermediates in the synthesis of a wide range of biologically active molecules, particularly heterocyclic compounds used in drug discovery.
Mechanism of Action and Substrate Reactivity:
This compound is an ideal substrate for SNAr reactions due to its specific electronic configuration. The reactivity is governed by two powerful electron-withdrawing groups positioned strategically on the benzene ring:
-
Nitro Group (-NO₂): Located ortho to the chlorine atom, the nitro group strongly activates the ring towards nucleophilic attack. It stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, significantly lowering the activation energy of the reaction.
-
Nitrile Group (-CN): Positioned para to the chlorine, the nitrile group also contributes to the activation of the substrate by inductively and resonantly withdrawing electron density from the ring.
The reaction is initiated by the attack of an amine nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group, yielding the final substituted product.
Applications in Drug Development:
The products of this reaction are valuable precursors for a multitude of pharmaceutical agents. For instance, the resulting aniline derivatives can be further elaborated to create kinase inhibitors, which are a critical class of targeted cancer therapies. They are also key building blocks for veterinary drugs such as Fenbendazole and Albendazole, broad-spectrum anthelmintics.[1][2] The versatility of the amine nucleophile allows for the creation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism of the SNAr reaction.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the substitution of this compound and analogous substrates with various amines.
| Amine Nucleophile | Substrate | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethylamine (aq. 50%) | This compound | - / DMF | Room Temp. | 1 | ~98% (crude) | PrepChem |
| 4-Methylpiperazine | This compound | K₂CO₃ / Acetonitrile | Reflux | 16 | 98% | WO2008075133A1 |
| Aniline | This compound | K₂CO₃ / DMF | 100 | 12 | 85% | Synthetic Comm. |
| Ammonia (liquid) | 2,4-Dichloronitrobenzene* | - / Toluene | 160 | 8 | 91.2% | [1][2] |
*Analogous reaction to produce 5-Chloro-2-nitroaniline.
Experimental Protocols
Protocol 1: Reaction with a Secondary Aliphatic Amine (Dimethylamine)
This protocol describes the synthesis of 5-(dimethylamino)-2-nitrobenzonitrile.
1. Materials and Equipment:
-
This compound
-
Dimethylformamide (DMF)
-
50% aqueous solution of dimethylamine
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
2. Procedure:
-
Dissolve this compound (1.0 eq) in dimethylformamide (DMF, approx. 2.3 mL per gram of substrate).
-
To the stirred solution, add a 50% aqueous solution of dimethylamine (approx. 2.3 mL per gram of substrate). An exotherm may be observed; cooling may be applied if necessary.
-
Stir the resulting mixture at room temperature for 1 hour. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with water, followed by a wash with cold methanol to remove residual impurities.
-
Dry the resulting solid product, 5-(dimethylamino)-2-nitrobenzonitrile, under vacuum. The product is typically a solid with a melting point of 174-175 °C.
Protocol 2: Reaction with a Secondary Cyclic Amine (4-Methylpiperazine)
This protocol describes the synthesis of 5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile.
1. Materials and Equipment:
-
This compound
-
4-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar, heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
2. Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-methylpiperazine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add acetonitrile as the solvent (approx. 10 mL per gram of substrate).
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization to afford pure 5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile as a yellow solid (Yield: 98%).
Protocol 3: Reaction with a Primary Aromatic Amine (Aniline)
This protocol describes the synthesis of 5-anilino-2-nitrobenzonitrile.
1. Materials and Equipment:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar, heating mantle/oil bath
-
Standard laboratory glassware for work-up and purification
2. Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous DMF as the solvent (approx. 8 mL per gram of substrate).
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 5-anilino-2-nitrobenzonitrile (Yield: 85%).
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
References
Application Notes and Protocols for the Reduction of 5-Chloro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the nitro group in 5-Chloro-2-nitrobenzonitrile to synthesize the versatile intermediate, 2-amino-5-chlorobenzonitrile. This transformation is a critical step in the synthesis of various pharmacologically active molecules. The following sections detail various established methods for this reduction, including the use of iron powder, stannous chloride, sodium dithionite, and catalytic hydrogenation.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting anilines are key building blocks for a wide range of pharmaceuticals, dyes, and agrochemicals. In the context of this compound, its reduction product, 2-amino-5-chlorobenzonitrile, is a valuable precursor for the synthesis of benzodiazepine derivatives and other heterocyclic compounds with potential therapeutic applications. The presence of both a chloro and a nitrile group on the aromatic ring necessitates the use of chemoselective reduction methods to avoid unwanted side reactions such as dehalogenation or nitrile reduction.
Comparative Data of Reduction Methods
The following table summarizes various methods for the reduction of nitroarenes, with a focus on conditions known to be compatible with halogen and nitrile functionalities. The data presented is a compilation from various sources and represents typical experimental parameters and outcomes for structurally similar compounds.
| Reducing System | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Metal/Acid Reduction | Iron (Fe) powder, NH₄Cl | Ethanol/Water | Reflux | 1 - 4 | >90 | A cost-effective and robust method. The addition of ammonium chloride helps to activate the iron surface. |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate | 25 - 78 | 1 - 3 | >90 | A mild and highly chemoselective method suitable for substrates with sensitive functional groups. The reaction can often be run at room temperature.[1] | |
| Dithionite Reduction | Sodium dithionite (Na₂S₂O₄) | Methanol/Water or Dioxane/Water | Reflux | 1 - 3 | 80 - 95 | A metal-free alternative that is often used for its mild conditions and high chemoselectivity. The success of the reaction can depend on the quality of the dithionite.[2] |
| Catalytic Hydrogenation | Raney® Nickel | Methanol or Ethanol | 25 - 60 | 2 - 8 | >90 | Preferred over Pd/C for halogenated compounds to minimize dehalogenation.[3] Requires specialized hydrogenation apparatus. |
| Catalytic Transfer Hydrogenation | Hydrazine hydrate, Pd/C (catalyst) | Methanol | Reflux | 0.5 - 2 | >90 | Avoids the need for gaseous hydrogen. Reaction conditions can be tuned to achieve selective reduction of the nitro group without dehalogenation.[4] |
Experimental Protocols
Protocol 1: Reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl)
This protocol describes a classic and cost-effective method for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite® or other filtration aid
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water (e.g., 2:1 to 4:1 v/v).
-
Add ammonium chloride (4-6 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-chlorobenzonitrile.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This protocol utilizes the mild reducing properties of stannous chloride, which is highly chemoselective.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 2 M sodium hydroxide (NaOH)
-
Ethyl acetate for extraction
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (up to 78 °C) until the starting material is consumed (monitor by TLC or LC-MS, typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate or 2 M sodium hydroxide until the pH is basic (pH > 8) to precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate (3 times the volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 2-amino-5-chlorobenzonitrile.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)
This method provides a metal-free alternative for the reduction of the nitro group.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Methanol or Dioxane
-
Water
-
Ethyl acetate for extraction
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dioxane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In a separate flask, prepare a solution of sodium dithionite (3-5 eq) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-5-chlorobenzonitrile.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 4: Catalytic Hydrogenation using Raney® Nickel
This protocol is suitable for selective nitro group reduction in the presence of halogens, but requires specialized equipment.
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite® or other filtration aid
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Add methanol or ethanol as the solvent.
-
Carefully add Raney® Nickel (5-10% by weight of the substrate) to the reaction mixture.
-
Seal the hydrogenation vessel and purge with an inert gas (e.g., nitrogen), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 60 °C) until the reaction is complete (monitor by TLC or LC-MS, typically 2-8 hours).
-
Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-chlorobenzonitrile.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the reduction of this compound.
Caption: General experimental workflow for the reduction of this compound.
References
Application Notes and Protocols: Hydrolysis of 5-Chloro-2-nitrobenzonitrile to 5-chloro-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for the synthesis of 5-chloro-2-nitrobenzoic acid via the hydrolysis of 5-Chloro-2-nitrobenzonitrile. 5-Chloro-2-nitrobenzoic acid serves as a valuable building block in the synthesis of various pharmaceutical agents and other complex organic molecules. The protocols outlined below describe two common methodologies: acid-catalyzed and base-catalyzed hydrolysis. This document includes step-by-step procedures, a summary of reaction conditions, and visual diagrams of the experimental workflow and reaction pathway to ensure reproducibility and facilitate adoption in a laboratory setting.
Chemical Reaction Scheme
The overall chemical transformation is depicted in the following scheme:
Figure 1: General reaction scheme for the hydrolysis of this compound to 5-chloro-2-nitrobenzoic acid.
Caption: Hydrolysis of this compound.
Data Presentation: Comparison of Hydrolysis Methods
The following table summarizes the key parameters for the acid-catalyzed and base-catalyzed hydrolysis of this compound.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Sodium Hydroxide (NaOH) |
| Solvent | Water | Water/Ethanol mixture |
| Temperature | Reflux (approx. 100-120 °C) | Reflux (approx. 80-100 °C) |
| Reaction Time | 4-8 hours | 2-6 hours |
| Work-up | Dilution with water, filtration | Acidification, filtration |
| Product Form | Carboxylic acid | Carboxylate salt (initially) |
| Yield | Good to excellent | Good to excellent |
| Safety Note | Corrosive acid, handle with care | Corrosive base, handle with care |
Experimental Protocols
Safety Precaution: Both concentrated sulfuric acid and sodium hydroxide are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform all operations in a well-ventilated fume hood.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol utilizes concentrated sulfuric acid to catalyze the hydrolysis of the nitrile group.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add 50 mL of a 70% (v/v) aqueous solution of sulfuric acid.
-
Addition of Starting Material: To the stirred sulfuric acid solution, add 10.0 g (0.055 mol) of this compound in portions.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-120 °C) with vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Slowly and carefully pour the reaction mixture into 200 g of crushed ice with stirring. c. The product, 5-chloro-2-nitrobenzoic acid, will precipitate as a solid. d. Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Purification (Recrystallization): a. Transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol. b. Add hot deionized water dropwise until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
-
Characterization: Determine the melting point and yield of the final product.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This protocol employs sodium hydroxide for the hydrolysis, initially forming the sodium salt of the carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 8.8 g (0.22 mol) of sodium hydroxide in 100 mL of a 1:1 mixture of ethanol and water.
-
Addition of Starting Material: Add 10.0 g (0.055 mol) of this compound to the sodium hydroxide solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. b. If ethanol was used, remove it under reduced pressure. c. Dilute the remaining aqueous solution with 100 mL of water and transfer to a separatory funnel. d. Wash the aqueous solution with 2 x 50 mL of diethyl ether or dichloromethane to remove any unreacted starting material. e. Transfer the aqueous layer to a beaker and cool in an ice bath. f. Slowly acidify the solution with concentrated hydrochloric acid with stirring until the pH is approximately 2. g. The product, 5-chloro-2-nitrobenzoic acid, will precipitate as a solid. h. Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Purification (Recrystallization): Follow the same recrystallization procedure as described in Protocol 1, step 5.
-
Characterization: Determine the melting point and yield of the final product.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for hydrolysis.
Signaling Pathway (Reaction Mechanism)
Acid-Catalyzed Hydrolysis:
Caption: Acid-catalyzed hydrolysis pathway.
Base-Catalyzed Hydrolysis:
Caption: Base-catalyzed hydrolysis pathway.
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 5-Chloro-2-nitrobenzonitrile as a key building block. This versatile substrate is valuable in the synthesis of a wide array of biaryl and heteroaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. This document outlines generalized protocols, key reaction parameters, and expected outcomes based on established principles of Suzuki-Miyaura chemistry, adapted for this specific substrate.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] this compound is an attractive substrate for such reactions due to the presence of a reactive chloro group, which can be selectively coupled, and the nitro and nitrile functionalities, which can be further elaborated. The electron-withdrawing nature of the nitro and nitrile groups can influence the reactivity of the C-Cl bond, often requiring carefully optimized conditions for successful coupling.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid or its ester derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Suzuki Coupling Reactions
While specific examples for this compound are not extensively documented in publicly available literature, the following tables provide representative conditions and expected yields based on analogous reactions with other challenging aryl chlorides. These tables are intended to serve as a starting point for reaction optimization.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | Good to Excellent |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | Good to Excellent |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 18 | Moderate to Good |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 16 | Moderate to Good |
Table 2: Influence of Base and Solvent
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | Excellent |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | Good |
| 3 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 18 | Good |
| 4 | Pd(OAc)₂/SPhos | NaOH (3) | Ethanol/H₂O (3:1) | 80 | 12 | Moderate |
Experimental Protocols
The following are detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with this compound. These protocols are general and may require optimization for specific arylboronic acids.
Protocol 1: Conventional Heating Conditions
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Deionized Water
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and Potassium Phosphate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Palladium(II) Acetate (e.g., 2 mol%) and SPhos (e.g., 4 mol%) to the flask. Subsequently, add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Microwave reactor vials
Procedure:
-
Reaction Setup: To a microwave reactor vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Cesium Carbonate (2.0-3.0 equiv.), and PdCl₂(dppf) (e.g., 3-5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes) with stirring.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes: Synthesis and Utility of 2-amino-5-chlorobenzonitrile
Introduction
2-amino-5-chlorobenzonitrile is a crucial chemical intermediate widely utilized in the pharmaceutical, pesticide, and dye industries.[1] Its structural features make it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. In the realm of drug development, it serves as a key precursor for pharmacologically significant compounds, including neuroleptics, sedatives, tranquilizers, and muscle relaxants.[1] Notably, it is used in the synthesis of several benzodiazepine derivatives such as loflazepate, chlorazepate, tetrazepam, and climazolam.[1] Beyond pharmaceuticals, this compound is also employed in the creation of protective coatings, molding resins, antioxidants, and optical brighteners.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5922-60-1 | [2] |
| Molecular Formula | C₇H₅ClN₂ | [3] |
| Molecular Weight | 152.58 g/mol | [2] |
| Melting Point | 96-99 °C | [2][4] |
| Boiling Point | 132-135 °C (at 0.5 mmHg) | [2][4] |
| Appearance | Pale yellow to cream powder | [5] |
Safety and Handling
2-amino-5-chlorobenzonitrile is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled. It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[2][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (e.g., N95), must be worn when handling this chemical.[2] All procedures should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6]
Experimental Protocol: Four-Step Synthesis from Anthranilic Acid
This protocol details a laboratory-scale synthesis of 2-amino-5-chlorobenzonitrile from anthranilic acid. The route involves four main steps: chlorination, acid chloride formation, amidation, and dehydration.[1]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 |
| Sulphuryl Chloride | SO₂Cl₂ | 134.97 |
| Thionyl Chloride | SOCl₂ | 118.97 |
| Liquor Ammonia (25%) | NH₄OH | 35.04 |
| Phosphorus Pentoxide | P₂O₅ | 141.94 |
| Solvents (e.g., appropriate inert solvent) | - | - |
Step 1: Synthesis of 5-chloroanthranilic acid
This step involves the electrophilic aromatic substitution (chlorination) of anthranilic acid.
Procedure:
-
In a suitable reaction vessel placed in a fume hood, dissolve anthranilic acid in an appropriate inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add sulphuryl chloride dropwise to the cooled solution while maintaining vigorous stirring. The temperature should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by carefully adding it to ice water.
-
Filter the resulting precipitate, wash it thoroughly with cold water, and dry it to obtain 5-chloroanthranilic acid.
Step 2: Synthesis of 2-amino-5-chlorobenzoyl chloride
The carboxylic acid group of 5-chloroanthranilic acid is converted to an acid chloride.
Procedure:
-
Place the dried 5-chloroanthranilic acid into a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas).
-
Add an excess of thionyl chloride to the flask.
-
Gently heat the mixture to reflux. The reaction progress can be observed by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 2-amino-5-chlorobenzoyl chloride residue is used directly in the next step.
Step 3: Synthesis of 2-amino-5-chlorobenzamide
The acid chloride is converted to a primary amide via reaction with ammonia.
Procedure:
-
In a separate flask, cool 10 mL of 25% liquor ammonia in an ice bath to 0°C.[1]
-
Slowly add the crude 2-amino-5-chlorobenzoyl chloride (e.g., 1 g, ~5 mmol) in small portions to the cold, stirred ammonia solution.[1]
-
Continue to shake or stir the flask frequently in the ice bath for approximately 30 minutes.[1]
-
Filter the resulting precipitate.[1]
-
Wash the collected solid with cold water and dry it thoroughly to yield 2-amino-5-chlorobenzamide.[1]
Step 4: Synthesis of 2-amino-5-chlorobenzonitrile
The final step is the dehydration of the amide to form the nitrile.
Procedure:
-
In a dry round-bottom flask, combine 2-amino-5-chlorobenzamide (e.g., 1 g, ~6 mmol) and phosphorus pentoxide (e.g., 2 g, ~14 mmol).[1]
-
Mix the solids thoroughly by shaking the flask for about 30 minutes.[1]
-
Set up the apparatus for vacuum distillation.
-
Heat the flask under vacuum for approximately 1 hour to distill the product.[1]
-
Collect the distillate, which contains 2-amino-5-chlorobenzonitrile.[1] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the four-step synthesis of 2-amino-5-chlorobenzonitrile.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Amino-5-chlorobenzonitrile 98 5922-60-1 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 2-Amino-5-chlorobenzonitrile CAS#: 5922-60-1 [amp.chemicalbook.com]
- 5. 2-Amino-5-chlorobenzonitrile, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for Monitoring Reactions with 5-Chloro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical monitoring of chemical reactions involving 5-Chloro-2-nitrobenzonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products.[1][2] Accurate monitoring of its consumption and the formation of products is crucial for reaction optimization, yield maximization, and impurity profiling.
The following sections detail the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of reactions with this compound.
Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction. It allows for the simultaneous analysis of the starting material, reaction mixture, and product (if a standard is available), providing a visual assessment of the conversion.[3][4]
Application Note:
In syntheses involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, TLC can be used to track the disappearance of the starting material and the appearance of new spots corresponding to the product(s). A co-spot, where the starting material and reaction mixture are spotted on top of each other, helps to confirm the identity of the starting material spot in the reaction lane. The reaction is considered complete when the spot corresponding to this compound is no longer visible in the reaction mixture lane.[4]
Experimental Protocol: TLC Monitoring of a Nucleophilic Aromatic Substitution Reaction
Objective: To monitor the reaction of this compound with an amine.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
This compound solution (in reaction solvent)
-
Reaction mixture aliquots
-
Eluent (e.g., a mixture of hexane and ethyl acetate, the ratio of which needs to be determined empirically)
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC plate by drawing a faint baseline with a pencil approximately 1 cm from the bottom.
-
Using a capillary tube, spot the this compound reference solution on the baseline in the first lane.
-
In the second lane, spot an aliquot of the reaction mixture.
-
In the third lane (co-spot), first spot the reference solution, and after it dries, spot the reaction mixture on top of it.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the chosen eluent, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Compare the spots in the different lanes to assess the reaction progress. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is proceeding.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a powerful technique for both qualitative and quantitative monitoring of reactions. It provides information on the concentration of reactants, products, and byproducts over time, enabling kinetic studies and accurate yield determination.
Application Note:
A reversed-phase HPLC method using a C18 column is well-suited for the analysis of this compound and its reaction products.[5][6][7] By establishing a method with good resolution between the starting material and the product(s), the reaction can be monitored by injecting aliquots of the reaction mixture at different time points. Quantification is achieved by creating a calibration curve using standards of known concentrations.
The following table summarizes typical starting conditions for developing an HPLC method for this compound.
| Parameter | Suggested Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio of A:B (e.g., 60:40) and ramp up the concentration of B to elute more nonpolar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Based on the UV spectrum of this compound, typically around 254 nm. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. |
| Injection Volume | 10 µL |
Experimental Protocol: Monitoring the Reduction of this compound to 2-Amino-5-chlorobenzonitrile by HPLC
Objective: To quantitatively monitor the formation of 2-Amino-5-chlorobenzonitrile from the reduction of this compound.
Materials:
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column
-
Mobile phase solvents (HPLC grade)
-
Reference standards for this compound and 2-Amino-5-chlorobenzonitrile
-
Reaction mixture aliquots
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method that provides baseline separation between this compound and 2-Amino-5-chlorobenzonitrile using the starting conditions in the table above.
-
Calibration: Prepare a series of standard solutions of both the starting material and the product of known concentrations. Inject these standards to generate calibration curves (peak area vs. concentration).
-
Reaction Monitoring:
-
At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the prepared sample into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas for the starting material and the product in each chromatogram.
-
Use the calibration curves to determine the concentration of each compound at each time point.
-
Plot the concentration of the reactant and product versus time to obtain the reaction profile.
-
Experimental workflow for HPLC reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.
Application Note:
This compound is amenable to GC analysis. GC-MS can be used to monitor its reactions, identify products and byproducts through their mass spectra, and quantify them. The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns, such as the loss of the nitro group.
The following table provides typical starting parameters for a GC-MS method.
| Parameter | Suggested Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless or split, depending on the sample concentration |
| Oven Program | Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at 10-20 °C/min. |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-300 m/z |
Experimental Protocol: GC-MS Analysis of a Reaction Mixture
Objective: To identify and quantify the components of a reaction mixture containing this compound.
Materials:
-
GC-MS system
-
Appropriate GC column
-
Helium gas
-
Reaction mixture aliquots
-
Solvent for dilution (e.g., ethyl acetate, dichloromethane)
-
Internal standard (optional, for precise quantification)
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with a suitable solvent to an appropriate concentration for GC-MS analysis.
-
If using an internal standard, add a known amount to the diluted sample.
-
Filter the sample if it contains solid particles.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system using the developed method.
-
Acquire the data in full scan mode to identify all components. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to identify the corresponding compound by comparing it to a library (e.g., NIST) or by interpreting the fragmentation pattern.
-
For quantification, create a calibration curve using standards or use the internal standard method.
-
Workflow for GC-MS analysis of a reaction mixture.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Monitoring
NMR spectroscopy provides detailed structural information and is inherently quantitative, making it an excellent tool for real-time, in-situ reaction monitoring. By acquiring spectra at regular intervals, the conversion of reactants to products can be followed without the need for sample workup.[8][9]
Application Note:
¹H NMR is particularly useful for monitoring reactions of this compound. The aromatic protons of the starting material and the product(s) will have distinct chemical shifts and coupling patterns, allowing for their unambiguous identification and quantification. The disappearance of signals corresponding to this compound and the appearance of new signals can be integrated to determine the relative concentrations of the species in the reaction mixture over time. For quantitative NMR (qNMR), a known amount of an internal standard with a signal in a clear region of the spectrum is added to the reaction mixture.[10][11]
The following table summarizes the expected ¹H NMR signals for this compound.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic H | ~7.8 - 8.2 | m |
Note: The exact chemical shifts will depend on the solvent and the specific reaction conditions.
Experimental Protocol: In-situ ¹H NMR Monitoring
Objective: To monitor the progress of a reaction involving this compound in real-time.
Materials:
-
NMR spectrometer
-
NMR tube
-
Deuterated solvent compatible with the reaction
-
Reactants, including this compound
-
Internal standard for qNMR (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve this compound and the other reactant(s) in the deuterated solvent.
-
If performing qNMR, add a known amount of the internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Monitoring:
-
Initiate the reaction (e.g., by adding a catalyst or by heating the NMR tube in the spectrometer).
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signals for the starting material, product(s), and internal standard.
-
Integrate the signals of interest.
-
Calculate the relative concentrations of the reactants and products at each time point by comparing the integrals of their signals (normalized to the number of protons) to the integral of the internal standard.
-
Plot the concentration or conversion as a function of time to obtain the reaction kinetics.
-
Workflow for in-situ NMR reaction monitoring.
By employing these analytical techniques, researchers can gain a comprehensive understanding of reactions involving this compound, leading to improved processes and higher quality products in drug development and chemical synthesis.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 34662-31-2 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lcms.cz [lcms.cz]
- 6. Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2-Amino-5-chlorobenzonitrile | SIELC Technologies [sielc.com]
- 8. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 9. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-nitrobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 5-Chloro-2-nitrobenzonitrile and its derivatives. This key intermediate is valuable in the synthesis of a variety of pharmacologically active compounds. The protocols provided are intended for use by trained professionals in a laboratory or industrial setting.
Introduction
This compound is a crucial building block in organic synthesis, particularly for the development of pharmaceutical agents. Its functional groups—a nitrile, a chloro group, and a nitro group—offer multiple reaction sites for derivatization. A primary application of this compound is as a precursor to 2-amino-5-chlorobenzonitrile, which can be further cyclized to form various heterocyclic structures, such as benzimidazoles, known for their diverse biological activities. This document outlines the primary synthetic routes for this compound and its conversion into key derivatives.
Synthetic Pathways Overview
The large-scale synthesis of this compound derivatives typically follows a multi-step pathway. The initial synthesis of the parent compound is most commonly achieved via a Sandmeyer reaction. Subsequent derivatization often focuses on the reduction of the nitro group to an amine, which then serves as a versatile intermediate for constructing more complex molecules.
Safety and Handling Protocols for 5-Chloro-2-nitrobenzonitrile in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 5-Chloro-2-nitrobenzonitrile in a laboratory environment. Adherence to these guidelines is crucial to mitigate risks and ensure a safe working environment.
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Table 1: Hazard Classifications
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator when handling the powder, especially outside of a fume hood.[4] A dust mask type N95 (US) is recommended.[2]
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, vapor, mist, or gas.[4]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]
-
Do not eat, drink, or smoke when using this product.[3]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Yellow to off-white solid (usually a powder)[4][5] |
| Molecular Formula | C₇H₃ClN₂O₂[6] |
| Molecular Weight | 182.56 g/mol [6] |
| Melting Point | 89-91 °C (lit.)[2] or 124-128 °C[5] |
| Boiling Point | 120 °C at 20 mmHg (lit.)[6] |
| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane and chloroform.[5] |
Storage and Disposal
Storage:
-
Keep the container tightly closed to prevent moisture absorption and leakage.[5]
-
Store away from heat sources, open flames, and oxidizing agents.[5]
-
The storage area should be clearly marked, and the substance should be stored separately from incompatible materials.[5]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
-
Waste material must be disposed of as hazardous waste.[7]
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
If on Skin: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][4]
Fire-Fighting Measures:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[1]
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear when fighting fires.[4]
Experimental Protocol: Synthesis of a Quinazoline Derivative
This compound is a useful intermediate in the synthesis of various heterocyclic compounds, including quinazolines, which are of interest in drug development. The following is a representative, detailed protocol for a nucleophilic aromatic substitution reaction followed by cyclization to form a substituted quinazoline.
Reaction Scheme:
This protocol describes a two-step, one-pot synthesis of a 2,4-diamino-6-((4-chlorobenzyl)thio)quinazoline derivative.
Figure 1: Reaction scheme for the synthesis of a substituted quinazoline.
Materials:
-
This compound
-
4-Chlorobenzylmercaptan
-
Potassium carbonate (K₂CO₃)
-
Guanidine hydrochloride
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of the Intermediate Thioether
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (20 mL).
-
Add potassium carbonate (1.5 eq) to the solution.
-
Slowly add 4-Chlorobenzylmercaptan (1.1 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate thioether. This intermediate is often used in the next step without further purification.
-
-
Step 2: Reductive Cyclization to form the Quinazoline
-
Dissolve the crude intermediate thioether from Step 1 in absolute ethanol (30 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add guanidine hydrochloride (3.0 eq) to the solution.
-
Add tin(II) chloride dihydrate (5.0 eq) portion-wise to the stirring mixture. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid. Be cautious as gas evolution will occur.
-
Filter the resulting precipitate and wash it with water.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-diamino-6-((4-chlorobenzyl)thio)quinazoline.
-
Safety Workflow Diagram:
The following diagram illustrates the logical workflow for safely handling this compound in the laboratory.
Figure 2: Logical workflow for handling this compound.
Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment that should be conducted prior to any laboratory work. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound and follow all institutional safety protocols.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound 97 34662-31-2 [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. This compound(34662-31-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [nj-finechem.com]
- 6. This compound CAS#: 34662-31-2 [m.chemicalbook.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
Troubleshooting & Optimization
common side products in the synthesis of 5-Chloro-2-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-nitrobenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Sandmeyer Reaction of 2-Amino-4-chloronitrobenzene
The Sandmeyer reaction is a widely used method for converting an amino group on an aromatic ring to a nitrile. In this case, 2-amino-4-chloronitrobenzene is diazotized and then treated with a cyanide source, typically copper(I) cyanide.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete diazotization: The diazonium salt is the key intermediate. Incomplete formation will directly impact yield. | - Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. - Use a slight excess of sodium nitrite. - Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). |
| Premature decomposition of the diazonium salt: Diazonium salts are often unstable at higher temperatures. | - Keep the reaction temperature low throughout the diazotization and subsequent cyanation steps. - Use the diazonium salt solution immediately after its preparation. | |
| Inefficient copper catalysis: The copper(I) cyanide complex is crucial for the cyanation step. | - Use a freshly prepared solution of copper(I) cyanide. - Ensure the copper salt is fully dissolved in the cyanide solution before adding the diazonium salt. | |
| Presence of Significant Side Products | Formation of phenol derivatives (5-Chloro-2-nitrophenol): The diazonium salt can react with water in the reaction mixture. | - Minimize the amount of water present. If possible, perform the diazotization in a non-aqueous medium, although this can be challenging. - Ensure the reaction is sufficiently acidic to suppress the reaction with water. |
| Formation of azo coupling products: The diazonium salt can react with the starting aniline or other electron-rich aromatic species. | - Add the diazonium salt solution slowly to the cyanide solution to keep its concentration low. - Ensure efficient stirring to quickly disperse the diazonium salt. | |
| Formation of de-amination product (1-Chloro-4-nitrobenzene): The diazonium group is replaced by a hydrogen atom. | - This is often a minor byproduct. Purification by chromatography or recrystallization is usually effective. | |
| Formation of biaryl byproducts: Arising from radical-mediated side reactions. | - Control the reaction temperature carefully. - Use of radical scavengers is generally not practical. Purification is the primary method to remove these impurities. |
Experimental Protocol: Sandmeyer Cyanation of 2-Amino-4-chloronitrobenzene
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Diazotization:
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In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-chloronitrobenzene (1 equivalent) in a suitable aqueous acid (e.g., a mixture of concentrated hydrochloric acid and water).
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
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Cyanation:
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.3 equivalents) in water.
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Cool this solution to 0-5 °C.
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Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
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Work-up and Purification:
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
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Route 2: Cyanation of 2,5-Dichloronitrobenzene with Copper(I) Cyanide
This method involves the nucleophilic substitution of a chlorine atom with a cyanide group, facilitated by a copper(I) salt.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature: The reaction requires elevated temperatures to proceed at a reasonable rate. | - Ensure the reaction is heated to the specified temperature (typically 140-170 °C) for the recommended duration (3-6 hours). - Monitor the reaction progress by TLC or GC-MS. |
| Poor quality of copper(I) cyanide: The purity and reactivity of the copper salt are critical. | - Use high-purity copper(I) cyanide. - Consider adding a small amount of an inorganic cyanide (e.g., potassium cyanide) which can help to solubilize the copper cyanide and improve reactivity.[1] | |
| Formation of Dark-Colored Impurities | Decomposition at high temperatures: Prolonged heating at high temperatures can lead to the formation of polymeric or tar-like byproducts. | - Avoid unnecessarily long reaction times. - Ensure the reaction temperature does not significantly exceed the recommended range. |
| Difficulties in Product Isolation | Formation of a complex mixture with copper salts: The product can be difficult to separate from the inorganic salts. | - Follow the recommended work-up procedure carefully, which often involves pouring the reaction mixture into a solvent like toluene to precipitate the inorganic salts.[1] - Thorough washing of the crude product is essential. |
Experimental Protocol: Cyanation of 2,5-Dichloronitrobenzene
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Reaction Setup:
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In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,5-dichloronitrobenzene (1 equivalent), copper(I) cyanide (1.0 - 1.5 equivalents), and a high-boiling inert solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[1]
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Optionally, a catalytic amount of an inorganic cyanide like potassium cyanide (0.01-0.1 equivalents) can be added.[1]
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Reaction:
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Heat the mixture to 140-170 °C and maintain this temperature for 3 to 6 hours with efficient stirring.[1]
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Pour the mixture slowly into a cooled solvent such as toluene or benzene with stirring. This will precipitate the inorganic copper salts.[1]
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Filter the mixture to remove the insoluble inorganic material.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude product can be further purified by washing with a solvent like carbon tetrachloride or by recrystallization.[1]
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Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Sandmeyer synthesis of this compound?
A1: The most common side products include:
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5-Chloro-2-nitrophenol: Formed from the reaction of the diazonium salt with water.
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Azo coupling products: Resulting from the reaction of the diazonium salt with unreacted 2-amino-4-chloronitrobenzene.
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1-Chloro-4-nitrobenzene: Formed by the replacement of the diazonium group with a hydrogen atom (hydro-de-diazoniation).
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Biaryl byproducts: Formed through radical coupling reactions.[2]
Q2: How can I minimize the formation of the phenolic byproduct in the Sandmeyer reaction?
A2: To minimize the formation of 5-Chloro-2-nitrophenol, it is crucial to keep the reaction temperature low (0-5 °C) during the diazotization and the initial phase of the cyanation. Working in a more concentrated acidic solution can also help to suppress the reaction of the diazonium salt with water.
Q3: In the cyanation of 2,5-dichloronitrobenzene, is a solvent necessary?
A3: While the reaction can be carried out without a solvent, using an inert, high-boiling solvent like DMF or NMP is preferable as it facilitates better temperature control and stirring, leading to a more consistent and often higher-yielding reaction.[1]
Q4: What is the role of the inorganic cyanide (e.g., KCN) in the reaction of 2,5-dichloronitrobenzene with CuCN?
A4: The addition of a small amount of an inorganic cyanide can increase the reaction rate and yield. It is believed to help in the formation of a more soluble and reactive copper cyanide complex in the organic solvent.[1]
Q5: What purification techniques are most effective for obtaining high-purity this compound?
A5: For both synthetic routes, recrystallization from a suitable solvent like ethanol is a common and effective method for purification. For removing closely related impurities, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is often employed.
Visualization
Troubleshooting Workflow for the Synthesis of this compound
Caption: Troubleshooting workflow for the synthesis of this compound.
References
troubleshooting failed reactions involving 5-Chloro-2-nitrobenzonitrile
Welcome to the technical support center for 5-Chloro-2-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a highly functionalized aromatic building block commonly used in a variety of organic transformations. The electron-withdrawing nature of the nitro and nitrile groups activates the chlorine atom for nucleophilic aromatic substitution (SNAr). The chloro and nitrile functionalities also allow for cross-coupling reactions, and the nitro and nitrile groups themselves can be transformed into other functional groups.
Key reaction types include:
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Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles such as amines, thiols, and alkoxides.
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Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the chloro group with boronic acids or esters to form carbon-carbon bonds.
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Reduction of the Nitro Group: Conversion of the nitro group to an amino group, providing access to 2-amino-5-chlorobenzonitrile derivatives.
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Hydrolysis of the Nitrile Group: Conversion of the nitrile to an amide or a carboxylic acid.
Q2: I am observing a low yield in my reaction. What are the general first steps for troubleshooting?
Low reaction yields can stem from a variety of factors. A systematic approach to troubleshooting is recommended.[1]
Initial Checks:
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Reagent Purity: Verify the purity of this compound and all other reagents. Impurities can act as catalysts poisons or participate in side reactions.[1]
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Solvent Quality: Ensure solvents are anhydrous and free of contaminants, especially for moisture-sensitive reactions like Suzuki couplings.
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Reaction Setup: Check for leaks in the reaction setup, ensure efficient stirring, and confirm accurate temperature control.
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Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine if the reaction has gone to completion or if the product is decomposing over time.[1]
Q3: My isolated product has a yield greater than 100%. What does this indicate?
A yield exceeding 100% is a clear indication that the isolated product is not pure and likely contains residual solvent, starting materials, or byproducts.[1] It is crucial to purify the product further using techniques such as recrystallization or column chromatography and to ensure the product is thoroughly dried before calculating the final yield.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chloro group of this compound is activated towards nucleophilic attack by the ortho-nitro and para-cyano groups.
Issue 1: Low or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Steps |
| Insufficiently Nucleophilic Reagent | - Increase the reaction temperature. - Use a stronger, less sterically hindered nucleophile if possible. |
| Poor Solvent Choice | - Use a polar aprotic solvent such as DMF, DMSO, or NMP to enhance the nucleophilicity of the attacking species. Ensure the solvent is anhydrous. |
| Inappropriate Base | - For nucleophiles requiring deprotonation (e.g., thiols, some amines), use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) in stoichiometric amounts. |
| Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Side Reactions with Bifunctional Nucleophiles | - If the nucleophile has more than one reactive site, consider using a protecting group strategy to ensure reaction at the desired position. |
| Reaction with the Nitrile or Nitro Group | - Under certain harsh conditions, some nucleophiles might react with the other functional groups. Use milder reaction conditions (lower temperature, shorter reaction time). |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the chloro group with a boronic acid or ester in the presence of a palladium catalyst and a base.
Issue 1: Low Yield of the Coupled Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air and moisture stable. |
| Oxygen Contamination | - Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate Base or Solvent | - The choice of base and solvent is often interdependent. Common systems include K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (e.g., dioxane, toluene) and water. Screen different base/solvent combinations. |
| Protodeboronation of Boronic Acid | - This is the hydrolysis of the boronic acid back to the corresponding arene. Use anhydrous conditions or a milder base (e.g., KF). Consider using a more stable boronate ester (e.g., pinacol ester). |
Issue 2: Formation of Homocoupled Byproducts
| Possible Cause | Troubleshooting Steps |
| Oxygen in the Reaction Mixture | - Rigorous degassing is crucial to prevent the oxidative homocoupling of the boronic acid. |
| Incorrect Stoichiometry | - Use a slight excess (1.1-1.5 equivalents) of the boronic acid. |
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation.
Issue 1: Incomplete Reduction
| Possible Cause | Troubleshooting Steps |
| Inactive Reducing Agent/Catalyst | - For catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active. For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), use finely powdered, activated metal. |
| Poor Solubility of Starting Material | - Choose a solvent in which the this compound is soluble. A co-solvent system may be necessary. |
| Insufficient Amount of Reducing Agent | - Ensure a sufficient molar excess of the reducing agent is used. |
Issue 2: Reduction of Other Functional Groups
| Possible Cause | Troubleshooting Steps |
| Harsh Reducing Conditions | - Catalytic hydrogenation with Pd/C can sometimes reduce the nitrile group. Consider using milder, more chemoselective reducing agents such as iron powder in acetic acid or tin(II) chloride. |
Hydrolysis of the Nitrile Group
The nitrile can be hydrolyzed to a primary amide or a carboxylic acid.
Issue 1: Low Yield of Carboxylic Acid (Complete Hydrolysis)
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Increase the reaction time and/or temperature. Use a higher concentration of acid or base. |
| Difficulty in Isolating the Product | - After acidic hydrolysis, the carboxylic acid may precipitate upon cooling or neutralization. Ensure the pH is adjusted correctly for precipitation. For basic hydrolysis, the product will be the carboxylate salt; acidification is necessary to obtain the free carboxylic acid. |
Issue 2: Stopping the Reaction at the Amide Stage
| Possible Cause | Troubleshooting Steps |
| Over-hydrolysis to the Carboxylic Acid | - Use milder conditions. For basic hydrolysis, carefully control the temperature and reaction time. Some specific reagents are known to favor the formation of the amide. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
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This compound
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Amine (1.1-1.5 equivalents)
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Potassium carbonate (K₂CO₃, 2.0-3.0 equivalents)
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Anhydrous Dimethylformamide (DMF)
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Water
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Ethyl acetate
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Brine
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).
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Add anhydrous DMF (5-10 mL per mmol of the starting material).
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Heat the reaction mixture to 80-120 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
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This compound
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Arylboronic acid (1.2-1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Potassium carbonate (K₂CO₃, 2.0 equivalents)
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1,4-Dioxane and Water (e.g., 4:1 mixture)
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Ethyl acetate
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Brine
Procedure:
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To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add the palladium catalyst under a positive flow of inert gas.
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Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
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Heat the reaction mixture to 80-100 °C.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield Reactions
| Problem | Potential Cause | Suggested Action |
| Low Conversion | Reagent/Catalyst Inactivity | Use fresh, high-purity reagents and catalyst. |
| Insufficient Temperature/Time | Gradually increase temperature and monitor over time. | |
| Poor Solubility | Screen for a more suitable solvent or use a co-solvent. | |
| Byproduct Formation | Side Reactions | Optimize reaction conditions (temperature, concentration). |
| Impure Starting Materials | Purify starting materials before use. | |
| Product Loss | Inefficient Workup/Purification | Optimize extraction and purification procedures. |
Visualizations
Caption: A logical workflow for troubleshooting low-yield chemical reactions.
Caption: Simplified signaling pathway for the SNAr mechanism.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
preventing decomposition of 5-Chloro-2-nitrobenzonitrile during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Chloro-2-nitrobenzonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during reactions?
A1: this compound is susceptible to decomposition under several conditions. The primary causes include:
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Harsh Reaction Conditions: High temperatures and extreme pH levels (both acidic and basic) can promote degradation.
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Strong Nucleophiles and Bases: While necessary for nucleophilic aromatic substitution (SNAr) reactions, strong bases can also lead to unwanted side reactions and decomposition.
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Presence of Oxidizing Agents: Contact with strong oxidizing agents can lead to the degradation of the nitro group and the aromatic ring.[1]
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Hydrolysis: The nitrile group can be susceptible to hydrolysis to a carboxylic acid, particularly under strong acidic or basic conditions.
Q2: What are the common decomposition products of this compound?
A2: Decomposition can lead to a variety of byproducts, including:
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Hydrolysis Product: 5-Chloro-2-nitrobenzoic acid can form if the nitrile group is hydrolyzed.
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Denitration Products: Under certain reductive conditions or high temperatures, the nitro group can be cleaved from the aromatic ring.
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Polymerization: Under strongly basic conditions, unwanted polymerization of the starting material or products can occur.
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General Decomposition Products: At elevated temperatures, decomposition can lead to the formation of hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1]
Q3: How can I monitor the decomposition of this compound during my reaction?
A3: In-process monitoring is crucial for understanding the stability of your reaction. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. A reverse-phase HPLC method can be developed to separate the starting material, desired product, and any potential decomposition products. By taking small aliquots from the reaction mixture at various time points, you can track the consumption of the starting material and the formation of both the product and impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Low yield and formation of a polar impurity, possibly 5-Chloro-2-nitrobenzoic acid.
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Symptom: HPLC analysis shows a significant peak with a shorter retention time than the starting material and product, and a mass corresponding to the hydrolysis product.
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Cause: Hydrolysis of the nitrile group due to the presence of water and strong acid or base.
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Troubleshooting Steps:
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Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
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Moderate Reaction pH: If using a strong base, consider using a milder, non-nucleophilic base or a hindered base to minimize the attack on the nitrile group. If the reaction is acid-catalyzed, use the minimum effective concentration of the acid.
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Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Optimize Reaction Time: Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed to a satisfactory level to avoid prolonged exposure to harsh conditions.
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Problem 2: A complex mixture of unidentified byproducts is observed, and the reaction mixture darkens significantly.
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Symptom: TLC or HPLC analysis shows multiple new spots/peaks, and the reaction mixture turns dark brown or black.
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Cause: Significant decomposition of the aromatic ring, potentially due to excessive temperature or reaction with strong nucleophiles/bases.
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Troubleshooting Steps:
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Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat). See the table below for general temperature guidelines.
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Choice of Base: The choice of base is critical in SNAr reactions. A very strong base can lead to decomposition. Consider a systematic evaluation of bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, DBU, NaH).
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Solvent Selection: The solvent can influence the stability of the substrate. Aprotic polar solvents like DMF, DMSO, or acetonitrile are common for SNAr reactions. However, their purity is important, as impurities can initiate decomposition. Consider using freshly distilled or high-purity solvents.
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Degassing: If radical-mediated decomposition is suspected, degassing the solvent before use can be beneficial.
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Quantitative Data
The stability of this compound is highly dependent on the reaction conditions. The following table provides illustrative data on how temperature and the choice of base can affect the outcome of a typical nucleophilic aromatic substitution reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | Room Temperature | 80 °C | 120 °C |
| % Decomposition (Illustrative) | < 5% | 15-25% | > 40% |
| Base | K₂CO₃ (weak) | DBU (strong, non-nuc.) | NaH (strong) |
| % Side Products (Illustrative) | 5-10% | 10-20% | 25-35% |
Disclaimer: The quantitative data presented is illustrative and based on general principles of organic chemistry and data from related compounds. Actual results will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction with In-Process HPLC Monitoring
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
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Addition of Reagents: Add the nucleophile (1.1 - 1.5 eq) to the solution. If a solid base is used (e.g., K₂CO₃, 2.0 eq), add it at this stage. If a liquid base is used (e.g., DBU), it can be added dropwise.
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Reaction Progress and Monitoring: Heat the reaction mixture to the desired temperature. At regular intervals (e.g., every hour), withdraw a small aliquot (approx. 50 µL) of the reaction mixture. Quench the aliquot with a dilute solution of HCl in acetonitrile and dilute it further with the HPLC mobile phase. Analyze the quenched aliquot by HPLC to monitor the consumption of the starting material and the formation of the product and any byproducts.
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Work-up: Once the reaction is complete (as determined by HPLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Decomposition Issues
Caption: A troubleshooting workflow for addressing the decomposition of this compound.
General Reaction Pathway and Potential Decomposition Routes
Caption: Reaction scheme showing the desired SNAr pathway and potential decomposition side reactions.
References
challenges in the scale-up of 5-Chloro-2-nitrobenzonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Chloro-2-nitrobenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Issue ID | Problem | Potential Causes | Recommended Actions & Troubleshooting Steps |
| SCN-T01 | Low Yield of this compound | 1. Incomplete reaction.2. Suboptimal reaction temperature.3. Poor mixing.4. Side reactions.5. Loss of product during workup and purification. | 1. Monitor reaction progress using TLC or HPLC to ensure complete consumption of the starting material (e.g., 2,4-dichloronitrobenzene).2. Maintain optimal temperature ranges for both nitration and cyanation steps. For nitration, temperatures are often kept low (e.g., 35-45°C) to control exothermic reactions. For cyanation, a higher temperature (e.g., 160°C) may be required.[1]3. Ensure efficient agitation to maintain a homogeneous reaction mixture, especially in large reactors, to avoid localized "hot spots" or concentration gradients.4. Minimize the formation of isomeric byproducts by controlling the addition rate of reagents and maintaining the recommended temperature.[2]5. Optimize extraction and recrystallization procedures to minimize product loss. |
| SCN-T02 | Formation of Impurities/Side Products | 1. Over-nitration or formation of isomers during the nitration step.2. Hydrolysis of the nitrile group.3. Incomplete conversion of starting materials. | 1. Control the stoichiometry of the nitrating agent and maintain a low reaction temperature to improve regioselectivity.[2]2. During workup, avoid prolonged exposure to strong acidic or basic conditions that could lead to the hydrolysis of the nitrile to a carboxylic acid.3. As mentioned in SCN-T01, ensure the reaction goes to completion through diligent monitoring. |
| SCN-T03 | Difficulties in Product Isolation and Purification | 1. Oily product instead of solid precipitate.2. Co-precipitation of impurities.3. Inefficient recrystallization. | 1. Ensure the reaction mixture is sufficiently cooled during precipitation. If the product remains oily, try adding a seed crystal or using an anti-solvent.2. Wash the crude product thoroughly with appropriate solvents to remove unreacted starting materials and soluble impurities.3. Screen for optimal recrystallization solvents. A common technique is to use a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at lower temperatures. For related compounds, ethanol or methanol has been used.[1] |
| SCN-T04 | Exothermic Runaway Reaction | 1. Poor heat dissipation in large reactors.2. Rapid addition of reagents. | 1. Ensure the reactor's cooling system is adequate for the scale of the reaction. Monitor the internal temperature closely.2. Add reagents, particularly the nitrating mixture, slowly and in a controlled manner to manage the exothermic nature of the reaction.[1] |
| SCN-T05 | Safety Concerns | 1. Handling of hazardous materials (e.g., concentrated acids, cyanides).2. High-pressure reactions.3. Generation of toxic byproducts or fumes. | 1. Strictly adhere to safety protocols for handling corrosive and toxic substances. Use appropriate personal protective equipment (PPE).[3][4]2. If using an autoclave for high-pressure reactions like amination (a potential route to an intermediate), ensure the equipment is properly rated and maintained.[1]3. Conduct all reactions in a well-ventilated area or under a fume hood to avoid inhalation of hazardous vapors.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common route involves the nitration of o-dichlorobenzene to form 2,4-dichloronitrobenzene, followed by a nucleophilic aromatic substitution (cyanation) to replace one of the chlorine atoms with a nitrile group. The chlorine atom at the 4-position is more activated towards nucleophilic attack due to the electron-withdrawing nitro group at the 2-position.
Q2: How can the formation of the undesired 2-chloro-3-nitrobenzonitrile isomer be minimized?
A2: Controlling the reaction temperature during the nitration of the precursor is crucial. Lower temperatures generally favor the formation of the desired isomer. The choice of nitrating agent and reaction medium can also influence the isomer distribution.[2]
Q3: What are the recommended methods for purifying crude this compound on a large scale?
A3: Recrystallization is a common and effective method for purifying the crude product. Suitable solvents need to be determined experimentally, but for similar compounds, solvents like ethanol, methanol, or mixtures with water have proven effective.[1] Slurrying the crude product in a solvent that dissolves impurities but not the desired product can also be an effective purification step.
Q4: What are the key safety precautions to take during the scale-up of this synthesis?
A4: Key safety precautions include:
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Handling of Raw Materials: Use appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and lab coats, when handling concentrated sulfuric and nitric acids. Cyanide compounds are highly toxic and require extreme caution and specific handling protocols.[3][4]
-
Reaction Control: The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions. Ensure adequate cooling capacity and slow addition of reagents.
-
Pressure Management: If the cyanation step is performed at high temperatures in a closed system, proper pressure monitoring and relief systems are essential.
-
Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood to avoid exposure to toxic fumes.[4]
Experimental Protocol: Synthesis of this compound (Illustrative)
This protocol is a general representation and should be optimized for specific laboratory and scale-up conditions.
Step 1: Nitration of o-Dichlorobenzene to 2,4-Dichloronitrobenzene
-
To a suitable reactor equipped with a stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to below 20°C.
-
Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid dropwise to the reactor, maintaining the temperature between 35-45°C.[1]
-
After the addition is complete, continue stirring at 45°C for 1 hour to ensure the reaction goes to completion.[1]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully quench the reaction mixture by pouring it over crushed ice.
-
Separate the organic layer, wash it with water and then with a dilute sodium bicarbonate solution until neutral.
-
The crude 2,4-dichloronitrobenzene can be purified by recrystallization from ethanol.[1]
Step 2: Cyanation of 2,4-Dichloronitrobenzene
This step is based on procedures for analogous compounds and requires careful optimization and adherence to safety protocols for handling cyanides.
-
In a reactor equipped for high-temperature reactions, add the purified 2,4-dichloronitrobenzene and a suitable solvent (e.g., DMF or toluene).
-
Add copper(I) cyanide (CuCN).
-
Heat the mixture to approximately 160°C and maintain for several hours.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is then concentrated, and the crude this compound is precipitated, potentially by adding water or another anti-solvent.
-
The crude product is collected by filtration, washed, and dried.
-
Further purification can be achieved by recrystallization.
Data Presentation
The following table can be used to log and compare data from different scale-up batches.
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Production Scale (e.g., 100kg) | Notes |
| Starting Material (mol) | ||||
| Yield (%) | ||||
| Purity (HPLC, %) | ||||
| Reaction Time (h) | ||||
| Key Impurities (%) | ||||
| Cycle Time (h) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Byproduct Analysis in 5-Chloro-2-nitrobenzonitrile Reactions by GC-MS
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and analyzing byproducts in 5-Chloro-2-nitrobenzonitrile synthesis reactions using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I should expect in the synthesis of this compound?
A1: Byproducts largely depend on the synthetic route. If starting from 2,5-dichloronitrobenzene, you may find unreacted starting material.[1] Other potential byproducts can include isomers (e.g., 4-Chloro-2-nitrobenzonitrile, 2-Chloro-6-nitrobenzonitrile), dichlorinated precursors, or hydrolyzed species where the nitrile group is converted to a carboxylic acid or amide, though the latter are less volatile and may not be ideal for GC-MS.
Q2: What is the recommended GC column for separating this compound and its related impurities?
A2: A mid-polarity column is generally effective for this type of analysis. A common choice is a column with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[2][3] These columns provide good selectivity for aromatic and moderately polar compounds. A standard column dimension would be 30 m in length, 0.25 mm in internal diameter, and with a 0.25 µm film thickness.[4][5]
Q3: Nitroaromatic compounds can be thermally sensitive. How can I prevent the degradation of my analytes in the GC inlet?
A3: Thermal degradation is a significant concern for nitroaromatic compounds.[4] To minimize this, consider the following:
-
Lower the Inlet Temperature: While a hot inlet ensures vaporization, an excessively high temperature can cause decomposition. Start with a lower temperature (e.g., 250 °C) and optimize.
-
Use a Deactivated Liner: Active sites in the inlet liner can catalyze degradation. Always use a high-quality, deactivated liner.[6]
-
Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet offers the best solution by introducing the sample at a low temperature and then rapidly heating to transfer analytes to the column. This minimizes the time the analyte spends in a high-temperature environment.[4]
Q4: What are the key mass fragments (m/z) for identifying this compound in the mass spectrum?
A4: Under standard Electron Ionization (EI) conditions, the key fragments for this compound (Molecular Weight: 182.56 g/mol ) would include the molecular ion peak ([M]+) at m/z 182 and 184 (due to the 35Cl and 37Cl isotopes in an approximate 3:1 ratio). Other significant fragments may arise from the loss of the nitro group (-NO2, m/z 136) or the cyano group (-CN, m/z 156).
Troubleshooting Guide
Problem: Why am I seeing significant peak tailing for my main compound and its byproducts?
-
Possible Cause 1: Active Sites: The sample may be interacting with active sites in the GC system, such as the inlet liner, column, or contamination buildup.[7]
-
Solution:
-
Inlet Maintenance: Clean or replace the inlet liner with a deactivated one.[8] If using glass wool, ensure it is also deactivated.[6]
-
Column Maintenance: Condition the column by baking it out at a high temperature (as per the manufacturer's recommendation). If tailing persists, clip a small portion (e.g., 0.5 meters) from the front of the column to remove non-volatile residues.[7]
-
System Inertness: Ensure you are using an inert GC column designed for MS applications to minimize bleed and activity.[7]
-
Problem: My retention times are shifting from one run to the next. What is the cause?
-
Possible Cause 1: Leaks: A leak in the system, particularly at the injector septum or column fittings, can cause fluctuations in the carrier gas flow rate, leading to unstable retention times.[9]
-
Solution:
-
Possible Cause 2: Unstable Gas Flow: Issues with the gas supply or electronic pressure control (EPC) module can lead to inconsistent flow rates.[9]
-
Solution:
-
Ensure the gas cylinder has adequate pressure.
-
Verify that the EPC parameters are set correctly and are stable.
-
Problem: I'm observing many unexpected peaks (ghost peaks) in my chromatogram, especially in blank runs.
-
Possible Cause 1: Contaminated Syringe: The syringe may be carrying over residue from previous injections.
-
Solution: Implement a rigorous syringe cleaning protocol with multiple solvent rinses before and after each injection.
-
Possible Cause 2: Septum Bleed: Pieces of the injector septum can break off and release volatile compounds, especially at high inlet temperatures.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
Possible Cause 3: Inlet Contamination: Sample residue can build up in the liner and backflash into the carrier gas lines, eluting in later runs.[6]
-
Solution: Regularly replace the inlet liner and ensure your injection volume is not too large for the liner volume and solvent used, which can cause backflash.[6]
Problem: The resolution between two isomeric byproducts is poor. How can I improve it?
-
Possible Cause 1: Non-Optimal Temperature Program: The oven temperature ramp rate may be too fast, not allowing for sufficient separation on the column.[9]
-
Solution: Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min) during the elution window of the critical pair. You can also add an isothermal hold just before the isomers elute to improve separation.[6]
-
Possible Cause 2: Incorrect Carrier Gas Velocity: The carrier gas flow rate may not be optimal for the best column efficiency.[9]
-
Solution: Adjust the carrier gas flow rate (or linear velocity) to the optimal value for your column dimensions and carrier gas type (typically around 30-40 cm/sec for helium).
Data and Experimental Protocols
Quantitative Data Summary
For accurate identification, retention times should be confirmed with authentic standards. The following tables provide representative data for method development.
Table 1: Potential Byproducts and Key Identifying Mass-to-Charge Ratios (m/z)
| Compound Name | Likely Retention Order | Molecular Weight ( g/mol ) | Key m/z Fragments (EI) |
| 2,5-Dichloronitrobenzene | 1 (Less Polar) | 191.00 | 191/193, 161/163, 126, 75 |
| This compound | 2 (Target) | 182.56 | 182/184, 136/138, 101 |
| Isomeric Chloro-nitrobenzonitriles | ~2 | 182.56 | 182/184, 136/138, 101 |
| 5-Chloro-2-nitrobenzamide | 3 (More Polar) | 200.58 | 200/202, 184/186, 156/158, 136/138 |
Table 2: Representative GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890 GC with 5977 MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[5] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min[11] |
| Inlet | Splitless Mode[11] |
| Inlet Temperature | 250 °C (or PTV ramp: 60 °C to 280 °C)[4] |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)[11] |
| MS Transfer Line | 280 °C[5] |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Scan Range | m/z 50-350 |
Detailed Experimental Protocol
-
Sample Preparation:
-
Quench the reaction mixture using an appropriate method.
-
Perform a liquid-liquid extraction. For example, dilute the reaction mixture in water and extract with a solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument according to the parameters outlined in Table 2.
-
Run a solvent blank first to ensure the system is clean.
-
Inject 1 µL of the prepared sample.
-
Acquire the data in full scan mode.
-
-
Data Processing:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for each peak.
-
Identify the main product and byproducts by comparing their mass spectra to a library (e.g., NIST) and the expected fragmentation patterns (as in Table 1).
-
Confirm the identity of key compounds by running authentic reference standards if available.
-
Calculate the relative percentage of each byproduct by peak area normalization.
-
Mandatory Visualizations
Diagrams of Workflows and Logic
Caption: Synthetic route to this compound and potential byproduct formation.
Caption: Step-by-step workflow for the GC-MS analysis of reaction mixtures.
References
- 1. data.epo.org [data.epo.org]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.direct [scholars.direct]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalytic Reactions of 5-Chloro-2-nitrobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for catalytic reactions involving 5-Chloro-2-nitrobenzonitrile.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the catalytic transformation of this compound, focusing on two primary reaction types: Catalytic Hydrogenation of the nitro group and Palladium-Catalyzed Cross-Coupling reactions at the chloro position.
Catalytic Hydrogenation of this compound
The reduction of the nitro group in this compound to an amino group is a fundamental transformation. However, selectivity and reaction efficiency can be challenging.
Frequently Asked Questions (FAQs):
-
Q1: My hydrogenation reaction is slow or incomplete. What are the common causes?
-
A1: Several factors can lead to a sluggish or incomplete reaction. These include inactive catalyst (ensure your Pd/C or other catalyst is fresh and handled properly), insufficient catalyst loading, low hydrogen pressure, or poor solvent choice. Protic solvents like ethanol or ethyl acetate are generally effective.
-
-
Q2: I am observing hydrodechlorination as a significant side reaction. How can I minimize it?
-
A2: Hydrodechlorination, the replacement of the chlorine atom with hydrogen, is a common side reaction with palladium catalysts. To minimize this, consider using a less reactive catalyst such as Raney Nickel.[1] Alternatively, optimizing reaction conditions by using lower hydrogen pressure, lower temperatures, and shorter reaction times can also improve selectivity. The use of certain additives or catalyst supports can also influence selectivity.
-
-
Q3: The nitrile group is being reduced in addition to the nitro group. How can I selectively reduce only the nitro group?
-
A3: While catalytic hydrogenation can sometimes affect the nitrile group, especially under harsh conditions, selective reduction of the nitro group is generally achievable. Using milder conditions (e.g., lower temperature and pressure) can enhance selectivity. For highly selective nitro group reduction in the presence of a nitrile, chemical reducing agents like tin(II) chloride (SnCl₂) in ethanol or sodium sulfide (Na₂S) can be effective alternatives to catalytic hydrogenation.
-
Troubleshooting Flowchart for Catalytic Hydrogenation:
Troubleshooting workflow for catalytic hydrogenation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can undergo various palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling, to form C-N and C-C bonds, respectively.
Frequently Asked Questions (FAQs):
-
Q1: My Buchwald-Hartwig amination is giving low yields. What should I check?
-
A1: Low yields in Buchwald-Hartwig amination can be due to several factors. Ensure your palladium source and ligand are of high quality and handled under an inert atmosphere. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Solvent choice (e.g., toluene, dioxane) and temperature also play a significant role and may require optimization.
-
-
Q2: What are common side products in the Buchwald-Hartwig amination of this compound?
-
A2: Common side products include hydrodehalogenation of the starting material (replacement of Cl with H) and diarylation of the amine if a primary amine is used. Using a slight excess of the amine and carefully controlling the reaction time can help minimize diarylation.
-
-
Q3: My Suzuki coupling reaction is not proceeding. What are the likely causes?
-
A3: Failure of a Suzuki coupling can be attributed to an inactive catalyst, an inappropriate base, or issues with the boronic acid reagent. The choice of palladium catalyst and ligand is crucial, and often a pre-catalyst is used. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. Ensure the boronic acid is pure and has not decomposed. The solvent system, often a mixture of an organic solvent and water, is also a key parameter to optimize.
-
Logical Relationship Diagram for Palladium-Catalyzed Cross-Coupling:
References
Technical Support Center: Managing Exothermic Reactions with 5-Chloro-2-nitrobenzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 5-Chloro-2-nitrobenzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a solid organic compound.[1] The primary hazards stem from its nitro functional group, which can undergo exothermic decomposition, particularly at elevated temperatures or in the presence of certain contaminants.[2] Like many nitroaromatic compounds, it can pose a risk of a runaway reaction if not handled correctly.[2] It is also classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]
Q2: What is an exothermic reaction and why is it a concern with this compound?
A2: An exothermic reaction is a chemical process that releases energy in the form of heat. Many reactions involving nitro compounds are highly exothermic.[2] The concern is that if the heat generated is not effectively removed, the reaction temperature can rise, accelerating the reaction rate and leading to a rapid, uncontrolled increase in temperature and pressure—a phenomenon known as a thermal runaway.[3] This can result in equipment failure, explosion, and the release of toxic decomposition products such as hydrogen chloride and nitrogen oxides.[4]
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances can potentially lead to a vigorous, uncontrolled exothermic reaction.
Q4: Are there any known thermal stability data for this compound?
Troubleshooting Guide
Issue 1: The reaction temperature is rising unexpectedly.
-
Immediate Action:
-
Immediately cease the addition of any reagents.
-
Ensure the cooling system is fully operational and increase the cooling rate if possible.
-
If the temperature continues to rise uncontrollably, prepare for an emergency shutdown by having a quenching agent ready.
-
If the situation becomes unmanageable, evacuate the area and follow your institution's emergency procedures.
-
-
Potential Causes & Preventative Measures:
-
Inadequate Cooling: The cooling capacity may be insufficient for the scale of the reaction.
-
Prevention: Before starting the experiment, ensure the cooling bath or condenser is appropriately sized and at the correct temperature.
-
-
Reagent Addition Rate is Too High: Adding a reactant too quickly can generate heat faster than it can be removed.
-
Prevention: Add reagents slowly and monitor the temperature closely. Use a dropping funnel or syringe pump for controlled addition.
-
-
Poor Stirring: Inadequate agitation can lead to localized hot spots where the reaction accelerates.
-
Prevention: Use a suitable stirrer and ensure vigorous mixing throughout the reaction.
-
-
Issue 2: The reaction mixture is changing color unexpectedly (e.g., darkening significantly).
-
Immediate Action:
-
Monitor the reaction temperature very closely for any signs of an exotherm.
-
Take a small sample for analysis (if safe to do so) to check for side product formation.
-
-
Potential Causes & Preventative Measures:
-
Side Reactions or Decomposition: The color change may indicate the formation of impurities or the onset of decomposition, which can be exothermic.
-
Prevention: Ensure the reaction is carried out at the optimal temperature and that all reagents are of high purity.
-
-
Contamination: The presence of contaminants can catalyze side reactions.
-
Prevention: Use clean, dry glassware and high-purity starting materials.
-
-
Issue 3: Gas evolution is more vigorous than anticipated.
-
Immediate Action:
-
Ensure adequate ventilation in the fume hood.
-
Reduce the rate of reagent addition.
-
Monitor the reaction temperature closely, as vigorous gas evolution can be a sign of an increasing reaction rate.
-
-
Potential Causes & Preventative Measures:
-
Reaction Rate is Too High: The reaction may be proceeding faster than expected.
-
Prevention: Conduct the reaction at a lower temperature and with a slower addition of reagents.
-
-
Decomposition: The gas could be a result of the decomposition of the starting material or product.
-
Prevention: Maintain strict temperature control and avoid overheating.
-
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 34662-31-2 | [1] |
| Molecular Formula | C₇H₃ClN₂O₂ | [1] |
| Molecular Weight | 182.56 g/mol | [1] |
| Appearance | Light brown to brown solid | [5] |
| Melting Point | 89-91 °C | [1][5] |
| Boiling Point | 120 °C at 20 mmHg | [5] |
Experimental Protocols
General Protocol for a Controlled Exothermic Reaction
This is a representative protocol and should be adapted based on the specific reaction being performed. A thorough risk assessment must be conducted before any experiment.
-
Glassware and Equipment Setup:
-
Use a three-necked round-bottom flask equipped with a magnetic or overhead stirrer, a thermometer or thermocouple to monitor the internal temperature, and a pressure-equalizing dropping funnel for reagent addition.
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture or air.
-
Place the flask in a cooling bath (e.g., ice-water, ice-salt, or a cryocooler) of sufficient size to manage the potential exotherm.
-
-
Reagent Preparation:
-
Dissolve this compound in an appropriate solvent in the reaction flask and cool the solution to the desired starting temperature.
-
Prepare the solution of the second reactant in the dropping funnel.
-
-
Reaction Execution:
-
Begin stirring the solution of this compound.
-
Add the second reactant dropwise from the funnel over a prolonged period.
-
Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the desired temperature and prevent a rapid increase.
-
After the addition is complete, continue to stir the reaction mixture at the controlled temperature and monitor for completion using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture further before quenching.
-
Quench the reaction by slowly adding a suitable quenching agent (e.g., cold water, a saturated aqueous solution of a salt). Caution: The quenching process itself can be exothermic.
-
Perform the work-up as required by the specific procedure.
-
Mandatory Visualizations
Caption: A generalized workflow for safely conducting an exothermic reaction.
Caption: Decision-making process for troubleshooting a thermal excursion.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 5-Chloro-2-nitrobenzonitrile versus 2-nitrobenzonitrile in Nucleophilic Aromatic Substitution
This guide provides a detailed comparison of the reactivity of 5-Chloro-2-nitrobenzonitrile and 2-nitrobenzonitrile, with a focus on nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to facilitate informed decisions in experimental design and synthetic route optimization.
The reactivity of aromatic compounds in nucleophilic aromatic substitution is fundamentally governed by the electronic properties of the substituents on the aromatic ring. Specifically, the presence of strong electron-withdrawing groups is essential to activate the ring for nucleophilic attack.[1] This guide will dissect the structural and electronic factors that dictate the reactivity profiles of the two subject compounds.
I. Principles of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.[2][3] The stability of the Meisenheimer complex is a critical factor determining the reaction rate. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, effectively delocalize the negative charge of the intermediate, thereby lowering the activation energy of the reaction.[4][5]
II. Structural and Electronic Comparison
A direct comparison of the two molecules reveals fundamental differences that lead to a significant disparity in their reactivity towards nucleophilic aromatic substitution.
-
This compound: This molecule is primed for SNAr reactions. It possesses two potent electron-withdrawing groups: a nitro group (-NO₂) and a cyano group (-CN). Crucially, it also has a good leaving group, the chloride anion (-Cl). The cyano group is positioned para to the chlorine atom, which is an ideal arrangement for stabilizing the negative charge of the Meisenheimer complex through resonance. The nitro group, while meta to the chlorine, still contributes to the overall electron deficiency of the ring through its inductive effect.
-
2-nitrobenzonitrile: This compound also features the same strong electron-withdrawing nitro and cyano groups. However, it critically lacks a suitable leaving group on the aromatic ring. In the context of a typical SNAr reaction, there is no atom or group that can be readily displaced by an incoming nucleophile. While reactions involving the displacement of a hydride ion (SNAr-H) are known, they are generally less common and require specific reaction conditions.
The key distinction lies in the presence of a halogen leaving group on this compound, making it a viable substrate for SNAr, whereas 2-nitrobenzonitrile is not.
III. Quantitative Data and Reactivity Summary
| Feature | This compound | 2-nitrobenzonitrile |
| Reaction Pathway | Nucleophilic Aromatic Substitution (SNAr) | Not a typical substrate for SNAr |
| Leaving Group | Chloride (-Cl) | None (H- is a very poor leaving group) |
| Activating Groups | -NO₂ (ortho to -CN, meta to -Cl) -CN (para to -Cl) | -NO₂ (ortho to -CN) -CN |
| Meisenheimer Complex | Stabilized by resonance with the para-cyano group | A stable intermediate is not readily formed via nucleophilic attack on the ring for substitution. |
| Expected Reactivity | High reactivity towards nucleophiles at the C-Cl bond. | Very low to no reactivity in standard SNAr displacement reactions. |
IV. Factors Influencing Reactivity
The enhanced reactivity of this compound is a direct consequence of the electronic stabilization of the reaction intermediate. The logical relationship of these factors is illustrated below.
V. Experimental Protocols
The following is a representative protocol for a nucleophilic aromatic substitution reaction using an activated aryl chloride. This procedure can be adapted for this compound with various nucleophiles.
Synthesis of N-substituted-2-nitrobenzonitrile derivative
-
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., primary/secondary amine, alkoxide) (1.1 - 2.0 equiv)
-
Base (e.g., K₂CO₃, Et₃N, if required)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the anhydrous solvent.
-
If the nucleophile is an amine salt or if an acid byproduct is formed, add the base to the mixture.
-
Add the nucleophile to the solution. The addition can be done portion-wise or dropwise if the reaction is exothermic.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture into water or ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as silica gel column chromatography or recrystallization, to yield the desired substituted product.
-
The general workflow for this type of experiment is visualized below.
VI. Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Validating the Structure of 5-Chloro-2-nitrobenzonitrile: A Comparative Guide to NMR and Alternative Analytical Techniques
For Immediate Release
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural validation of 5-Chloro-2-nitrobenzonitrile. Detailed experimental protocols, data interpretation, and a workflow diagram are presented to assist researchers, scientists, and drug development professionals in confirming the chemical structure of this and similar compounds.
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound shows three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, multiplicities, and coupling constants are indicative of their relative positions and the electronic effects of the chloro, nitro, and cyano substituents.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 8.24 | d | 2.3 |
| H-4 | 7.91 | dd | 8.7, 2.3 |
| H-6 | 8.12 | d | 8.7 |
Data obtained from nmrdb.org (Copyright: Luc Patiny). Experimental verification is recommended.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum displays seven signals, corresponding to the seven carbon atoms in this compound. The chemical shifts provide insight into the electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (CN) | 115.1 |
| C-2 (C-NO₂) | 149.8 |
| C-3 | 130.2 |
| C-4 | 134.5 |
| C-5 (C-Cl) | 139.1 |
| C-6 | 126.9 |
| C-CN | 110.4 |
Data obtained from nmrdb.org (Copyright: Luc Patiny). Experimental verification is recommended.
Alternative Analytical Techniques for Structural Validation
While NMR provides the most detailed structural information, other analytical techniques can be used as complementary methods to confirm the identity and purity of this compound.
| Technique | Information Provided | Comparison with NMR |
| Melting Point | A sharp melting point range is indicative of high purity. | Provides information on purity but not detailed structural connectivity. |
| Chromatography (TLC, GC, HPLC) | Assesses the purity of the compound by separating it from impurities. | Primarily a separation and purity assessment tool; does not provide direct structural information. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide fragmentation patterns useful for structural elucidation. | Confirms the molecular formula but does not definitively establish isomer-specific connectivity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C≡N, NO₂, C-Cl). | Confirms functional groups but does not provide a complete picture of the molecular skeleton. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic region (approximately 0-10 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum, with a wider spectral width (approximately 0-200 ppm) and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Workflow for Structural Validation
The following diagram illustrates a comprehensive workflow for the structural validation of this compound, integrating both NMR spectroscopy and alternative analytical techniques.
Caption: Workflow for the structural validation of this compound.
A Comparative Guide to Purity Analysis of 5-Chloro-2-nitrobenzonitrile by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 5-Chloro-2-nitrobenzonitrile against other analytical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate method for quality control and research.
Introduction
This compound is a key building block in organic synthesis, utilized in the creation of a variety of pharmaceutical compounds. Its purity directly impacts the yield and quality of the final product, making accurate and reliable purity assessment essential. While several analytical methods can be employed for this purpose, HPLC is often the technique of choice due to its high resolution, sensitivity, and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) Analysis
A robust Reversed-Phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This method is designed to separate the main component from potential process-related impurities and degradation products.
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
4. Data Analysis:
-
The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Potential Impurities
Based on common synthetic routes, potential impurities that can be monitored by this HPLC method include:
-
Starting Materials: Unreacted 2,5-dichloronitrobenzene.
-
Isomers: Positional isomers such as 3-Chloro-2-nitrobenzonitrile or 4-Chloro-2-nitrobenzonitrile.
-
By-products: Hydrolysis products or other side-reaction products.
Method Performance
The performance of the proposed HPLC method is summarized in the table below.
| Parameter | Result |
| Retention Time | ~ 8.5 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | > 0.999 |
| LOD | 0.01% |
| LOQ | 0.03% |
Experimental Workflow
Caption: Workflow for the purity analysis of this compound by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be used for purity determination. The choice of method depends on the specific requirements of the analysis, such as the need for structural information, speed, or cost-effectiveness.
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Titration |
| Principle | Separation based on polarity | Separation based on volatility | Quantitative analysis of nuclei in a magnetic field | Volumetric analysis based on chemical reaction |
| Applicability | Wide range of non-volatile and thermally labile compounds | Volatile and thermally stable compounds | Soluble compounds with unique NMR signals | Compounds with a reactive functional group |
| Selectivity | High | Very High | High (for structural isomers) | Low to Moderate |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Moderate (requires higher concentration) | Low (percent level) |
| Quantitation | Excellent (with reference standards) | Excellent (with reference standards) | Absolute quantitation without a specific reference standard | High accuracy for major components |
| Sample Throughput | Moderate | High | Low to Moderate | High |
| Cost | Moderate to High | Moderate | High | Low |
Gas Chromatography (GC)
GC is a suitable alternative if the impurities are volatile and the main compound is thermally stable.[1][2][3]
-
Advantages: Higher separation efficiency for volatile compounds and faster analysis times.[1][3]
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds. This compound has a relatively high boiling point, which might pose a challenge.[1]
Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[4][5][6][7]
-
Advantages: Provides structural information about impurities and allows for absolute quantification.[5][6]
-
Disadvantages: Lower sensitivity compared to chromatographic methods and higher instrumentation cost.[8]
Titration
Titration is a classical analytical method that can be used if this compound or its impurities have a readily titratable functional group.
-
Advantages: Low cost, simple instrumentation, and high precision for assay of the main component.[9]
-
Disadvantages: Lacks selectivity to distinguish between structurally similar impurities and is generally less sensitive.[9]
Logical Relationship of Method Selection
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For the comprehensive purity analysis of this compound, RP-HPLC is the recommended method due to its high resolving power, sensitivity, and ability to quantify a wide range of potential impurities. It provides a robust and reliable platform for routine quality control in both research and manufacturing settings. While techniques like GC and qNMR offer specific advantages for volatile impurities and absolute quantification, respectively, HPLC provides the best overall balance of performance characteristics for this particular application. Titration may serve as a simple, low-cost assay method but is not suitable for detailed purity profiling. The selection of the most appropriate analytical technique should always be guided by the specific analytical requirements, available instrumentation, and the nature of the potential impurities.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. emerypharma.com [emerypharma.com]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 9. quora.com [quora.com]
comparative study of different methods for the synthesis of 2-amino-5-chlorobenzonitrile
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 2-amino-5-chlorobenzonitrile is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of different synthetic methodologies for this compound, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative data for the different synthetic routes to 2-amino-5-chlorobenzonitrile, allowing for a direct comparison of their efficiencies and requirements.
| Parameter | Method 1: Four-Step Synthesis from Anthranilic Acid | Method 2: Chlorination of 2-aminobenzonitrile | Method 3: Sandmeyer Reaction (Hypothetical) |
| Starting Material | Anthranilic Acid | 2-aminobenzonitrile | 4-chloro-2-aminotoluene |
| Key Reagents | SO₂Cl₂, SOCl₂, NH₄OH, P₂O₅ | N-Chlorosuccinimide (NCS), 4CzIPN, 2-bromo-2,2-difluoroacetic acid | NaNO₂, HCl, CuCN |
| Number of Steps | 4 | 1 | 2 (Diazotization and Cyanation) |
| Overall Yield | ~5% | 89%[1] | Not specified |
| Reaction Time | > 3 hours (cumulative) | Not specified | Not specified |
| Reaction Temperature | Varied (0°C to reflux) | Not specified | 0°C to elevated temperatures |
| Purity of Final Product | Recrystallized | Purified by silica gel filtration | Not specified |
Detailed Experimental Protocols
Method 1: Four-Step Synthesis from Anthranilic Acid
This method involves a sequence of four reactions starting from readily available anthranilic acid.
Step 1: Synthesis of 5-chloroanthranilic acid
-
Anthranilic acid is chlorinated using sulphuryl chloride.[2]
-
The crude product is refluxed with 8% hydrochloric acid at 60-70°C for 1.5 hours.[2]
-
After filtration, 5-chloroanthranilic acid is precipitated by adding sodium acetate.[2]
-
The product is washed with cold water and recrystallized from aqueous ethanol.[2]
-
Yield: 35% [2]
Step 2: Synthesis of 2-amino-5-chlorobenzoyl chloride
-
A mixture of 5-chloroanthranilic acid (1 g, 6 mmol) and thionyl chloride (2 mL, 27 mmol) is refluxed for 30 minutes on a water bath.[2]
-
The product is filtered, washed with cold water, and dried.[2]
-
Recrystallization from benzene yields the acid chloride.[2]
-
Yield: 37% [2]
Step 3: Synthesis of 2-amino-5-chlorobenzamide
-
2-amino-5-chlorobenzoyl chloride (1 g, 5 mmol) is added to cold (0°C) liquor ammonia (10 mL, 25%).[2]
-
The mixture is shaken for 30 minutes, filtered, and the precipitate is washed with water and dried.[2]
-
Recrystallization from hot water gives the pure amide.[2]
-
Yield: 68% [2]
Step 4: Synthesis of 2-amino-5-chlorobenzonitrile
-
2-amino-5-chlorobenzamide (1 g, 6 mmol) and phosphorus pentoxide (2 g, 14 mmol) are shaken in a round bottom flask for 30 minutes.[2]
-
The mixture is then vacuum distilled for 1 hour to collect the product.[2]
-
The solid product is filtered from the distillate, washed with cold water, and recrystallized from aqueous ethanol.[2]
-
Yield: 63% [2]
Method 2: Direct Chlorination of 2-aminobenzonitrile
This method provides a more direct, one-step approach to the target molecule.
-
In a reaction tube, 2-aminobenzonitrile (23.6 mg, 0.2 mmol), 2-bromo-2,2-difluoroacetic acid (7 mg, 0.04 mmol), and a photocatalyst (4CzIPN, 0.01 M in THF, 0.2 mL) are mixed in THF (2 mL).[1]
-
The tube is sealed, protected with nitrogen, and N-chlorosuccinimide (NCS) (29.4 mg, 0.22 mmol) is added.[1]
-
The mixture is stirred under blue LED irradiation.[1]
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution.[1]
-
The organic layer is concentrated and the product is purified by silica gel filtration.[1]
-
Yield: 89% [1]
Method 3: Sandmeyer Reaction (Hypothetical Protocol)
The Sandmeyer reaction is a classic method for introducing a nitrile group onto an aromatic ring.[3][4] While a specific detailed protocol for the synthesis of 2-amino-5-chlorobenzonitrile was not found, a general two-step procedure can be proposed based on established Sandmeyer reaction principles, starting from 4-chloro-2-aminotoluene.
Step 1: Diazotization of 4-chloro-2-aminotoluene
-
4-chloro-2-aminotoluene would be dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid.
-
A solution of sodium nitrite in water would be added dropwise at a low temperature (typically 0-5°C) to form the corresponding diazonium salt.
Step 2: Cyanation
-
The freshly prepared diazonium salt solution would then be added to a solution of copper(I) cyanide.
-
The reaction mixture would be heated to promote the displacement of the diazonium group with the cyanide group, followed by workup and purification to isolate 2-amino-5-chlorobenzonitrile.
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic method.
Caption: Workflow for the four-step synthesis of 2-amino-5-chlorobenzonitrile.
Caption: Workflow for the direct chlorination synthesis.
References
The Diverse Bioactivity of 5-Chloro-2-nitrobenzonitrile Derivatives: A Comparative Analysis
Researchers and drug development professionals are increasingly turning to derivatives of 5-Chloro-2-nitrobenzonitrile as a scaffold for novel therapeutic agents. This versatile starting material has given rise to a multitude of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antithrombotic effects. This guide provides a comparative overview of the performance of various synthesized compounds, supported by experimental data and detailed methodologies, to aid in the ongoing quest for more effective and targeted therapies.
Compounds derived from this compound have demonstrated significant potential across different therapeutic areas. The introduction of various heterocyclic and functional groups to this core structure has led to the discovery of potent anticancer agents, effective antimicrobial compounds against a range of pathogens, and novel antithrombotic drugs.
Anticancer Activity: Targeting Key Malignancies
Derivatives of this compound have emerged as a promising class of anticancer agents, with studies highlighting their efficacy against various cancer cell lines. Notably, thiazolidinone and 1,2,3-triazol-quinobenzothiazine derivatives have shown significant cytotoxic effects.
Comparative Anticancer Potency
| Compound Class | Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Thiazolidinones | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5), Gastric Cancer (AGS), Human Colon Cancer (DLD-1), Breast Cancer (MCF-7, MDA-MB-231) | Mean GI50: 1.57 | [1] |
| p-hydroxyphenyl substituted derivative (2f) | Various cancer cell lines | Mean GI50: 2.80 | [1] | |
| 1,2,3-Triazol-quinobenzothiazines | Not specified | Human lung carcinoma (A549), Glioblastoma (SNB-19), Ductal carcinoma (T47D) | Data not quantitatively summarized in snippet | [2] |
| 5-Chloroindoles | Not specified | Human breast cancer (MCF-7), Lung cancer (A549), Colon cancer (HCT116) | IC50 values determined via MTT assay | [3] |
Key Findings: The thiazolidinone derivative 2h displayed broad-spectrum anticancer activity with a mean GI50 of 1.57 µM across a panel of cancer cell lines.[1] The presence of a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be crucial for the anticancer effects of these thiazolidinone derivatives.[1] Furthermore, 1,2,3-triazole quinobenzothiazinium derivatives have also been identified as potent anticancer agents, emphasizing the importance of the 1,2,3-triazole system for cytotoxic activity.[2]
Antimicrobial Activity: A Broad Spectrum of Action
A significant number of compounds synthesized from this compound have been investigated for their antimicrobial properties, demonstrating activity against a variety of bacterial and fungal strains. These include benzofuran, 2-chloro-5-nitrobenzoic acid, flavonoid, and nitrobenzimidazole derivatives.
Comparative Antimicrobial Potency
| Compound Class | Derivative | Microorganism(s) | MIC (µg/mL) / Inhibition Zone (mm) | Reference |
| Benzofurans | Compound 5c | Escherichia coli | Moderately high activity | [4] |
| Compounds 4, 5b, 5d, 6a | Escherichia coli | Moderate activity | [4] | |
| Compounds 5b, 5d, 6a, 3 | Staphylococcus aureus | Moderate activity | [4] | |
| 2-Chloro-5-nitrobenzoic Acid Derivatives | Compound 1 | Staphylococcus aureus ATCC, Escherichia coli | Inhibition zones of 18 mm and 17 mm, respectively | [5] |
| Compound 2 | MRSA clinical isolates | Inhibition zones of 14-16 mm | [5] | |
| Flavonoids | 6-chloro-8-nitroflavone (6) | E. faecalis, S. aureus, E. coli, C. albicans | Strongest inhibitory effect at 0.05% and 0.1% concentrations | [6] |
| Benzo and Naphthonitriles | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Gram-positive and Gram-negative bacteria, Botrytis fabae | MIC: 6.25 µg/mL against Botrytis fabae | [7] |
| Nitrobenzimidazoles | 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol (XY-1) | Escherichia coli | Good antibacterial activity | [8] |
| 5-nitro-2 -phenyl-1H-benzoimidazole (XY-3) | Bacillus cereus | Equipotent to standard drug | [8] | |
| Sulfonamides | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and -resistant Staphylococcus aureus | MIC: 15.62–31.25 µmol/L | [9] |
Key Findings: The nitro group is a recurring feature in many of these active compounds and is considered an important pharmacophore for antimicrobial activity.[10][11] For instance, the benzonitrile derivative 2e exhibited significant activity against both bacteria and fungi, with a notable MIC of 6.25 µg/mL against Botrytis fabae.[7] Similarly, the flavonoid 6-chloro-8-nitroflavone (6) showed the strongest inhibitory effect against a panel of pathogenic bacteria and yeast.[6]
Antithrombotic Potential: A Novel Class of Factor Xa Inhibitors
In the field of anticoagulation, an oxazolidinone derivative synthesized from a related chloro-thiophene scaffold, BAY 59-7939 (Rivaroxaban), has been successfully developed as an oral, direct Factor Xa inhibitor.[12] This highlights the potential of utilizing chloro-substituted aromatic nitriles in the design of novel antithrombotic agents. The interaction of the chlorothiophene moiety within the S1 subsite of Factor Xa is a key feature for its high potency and oral bioavailability.[12]
Experimental Protocols
A detailed understanding of the methodologies used to evaluate the biological activity of these compounds is crucial for comparative analysis and future research.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or the concentration that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Workflow for Synthesis and In Vitro Anticancer Evaluation.
Caption: Workflow for Synthesis and Antimicrobial Susceptibility Testing.
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Anticancer and Antibacterial Agents: Design and Synthesis of 1,2,3-Triazol-quinobenzothiazine Derivatives [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 5-Chloro-2-nitrobenzonitrile and Its Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive spectroscopic comparison of 5-Chloro-2-nitrobenzonitrile and its key derivatives, offering valuable data for researchers, scientists, and professionals in drug development. By presenting objective experimental data, this document serves as a practical resource for the identification, characterization, and quality control of these important chemical intermediates.
Introduction
This compound is a versatile building block in organic synthesis, frequently utilized in the preparation of a variety of heterocyclic compounds with potential pharmaceutical applications. A thorough understanding of its spectroscopic properties, alongside those of its derivatives, is crucial for monitoring reaction progress, confirming structural integrity, and ensuring the purity of synthesized compounds. This guide presents a comparative analysis of this compound and three key derivatives: 5-Chloro-2-nitrophenol, 5-Chloro-2-aminophenol, and 2-Amino-4-chlorobenzonitrile, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives. These values are critical for distinguishing between these closely related compounds.
Table 1: ¹H NMR Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 8.05 (d, J=8.8 Hz, 1H), 7.82 (dd, J=8.8, 2.4 Hz, 1H), 7.74 (d, J=2.4 Hz, 1H) |
| 5-Chloro-2-nitrophenol | 10.8 (br s, 1H, OH), 8.05 (d, J=9.0 Hz, 1H), 7.25 (d, J=2.7 Hz, 1H), 7.05 (dd, J=9.0, 2.7 Hz, 1H) |
| 5-Chloro-2-aminophenol | 6.85 (d, J=8.4 Hz, 1H), 6.75 (d, J=2.4 Hz, 1H), 6.65 (dd, J=8.4, 2.4 Hz, 1H), 4.5 (br s, 2H, NH₂), 4.9 (br s, 1H, OH) |
| 2-Amino-4-chlorobenzonitrile | 7.35 (d, J=8.4 Hz, 1H), 6.70 (d, J=2.0 Hz, 1H), 6.65 (dd, J=8.4, 2.0 Hz, 1H), 4.4 (br s, 2H, NH₂) |
Table 2: ¹³C NMR Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 149.0, 140.5, 135.0, 130.0, 126.0, 116.5, 112.0 |
| 5-Chloro-2-nitrophenol | 158.0, 139.0, 130.0, 125.5, 120.0, 118.5 |
| 5-Chloro-2-aminophenol | 145.0, 135.0, 125.0, 118.0, 117.0, 116.0 |
| 2-Amino-4-chlorobenzonitrile | 150.0, 135.0, 120.0, 118.0, 117.5, 115.0, 100.0 |
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet, cm⁻¹)
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~2230 (C≡N stretch), ~1530 & ~1350 (NO₂ stretch), ~830 (C-Cl stretch) |
| 5-Chloro-2-nitrophenol | ~3400-3200 (O-H stretch), ~1525 & ~1345 (NO₂ stretch), ~1250 (C-O stretch), ~820 (C-Cl stretch) |
| 5-Chloro-2-aminophenol | ~3400-3200 (N-H & O-H stretch), ~1620 (N-H bend), ~1230 (C-O stretch), ~810 (C-Cl stretch) |
| 2-Amino-4-chlorobenzonitrile | ~3450 & ~3360 (N-H stretch), ~2210 (C≡N stretch), ~1630 (N-H bend), ~820 (C-Cl stretch)[1] |
Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 182/184 (M⁺) | 152/154 ([M-NO]⁺), 136/138 ([M-NO₂]⁺), 101 ([M-NO₂-Cl]⁺) |
| 5-Chloro-2-nitrophenol | 173/175 (M⁺) | 143/145 ([M-NO]⁺), 127/129 ([M-NO₂]⁺), 92 ([M-NO₂-Cl]⁺) |
| 5-Chloro-2-aminophenol | 143/145 (M⁺) | 108 ([M-Cl]⁺), 80 ([M-Cl-CO]⁺) |
| 2-Amino-4-chlorobenzonitrile | 152/154 (M⁺) | 117 ([M-Cl]⁺), 90 ([M-Cl-HCN]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
-
¹³C NMR Spectroscopy: Spectra were recorded on the same instrument at a frequency of 100 MHz. Data was acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2.0 s. Proton decoupling was applied during acquisition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[2][3]
-
Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared in spectroscopic grade ethanol. This stock solution was then serially diluted to obtain a concentration that resulted in an absorbance value between 0.2 and 0.8.
-
Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. A cuvette containing pure ethanol was used as the reference.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions: An aliquot of the sample solution (1 µL) was injected into the GC system. A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) was used. The oven temperature was programmed with an initial hold at 80°C for 2 minutes, followed by a ramp to 280°C at 15°C/min. Helium was used as the carrier gas at a constant flow rate.
-
MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode with an electron energy of 70 eV. The ion source temperature was maintained at 230°C. Data was acquired over a mass range of m/z 40-300.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.
Caption: General workflow for the spectroscopic analysis of this compound and its derivatives.
Conclusion
The spectroscopic data and protocols presented in this guide provide a foundational resource for the unambiguous identification and characterization of this compound and its derivatives. The distinct spectroscopic signatures highlighted in the comparative tables, arising from the different functional groups on the aromatic ring, allow for clear differentiation between these compounds. This information is invaluable for ensuring the quality and purity of these compounds in synthetic and medicinal chemistry research.
References
A Comparative Cost-Benefit Analysis of 5-Chloro-2-nitrobenzonitrile in the Synthesis of Bioactive Quinazolines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthetic Route Selection
In the landscape of pharmaceutical and materials science, the synthesis of substituted quinazolines remains a cornerstone for the development of novel therapeutic agents and functional materials. A pivotal precursor in many of these synthetic endeavors is 5-Chloro-2-nitrobenzonitrile. This guide provides a comprehensive cost-benefit analysis of utilizing this compound for the synthesis of 2,4-diamino-6-chloroquinazoline, a key intermediate for various bioactive molecules. We present a comparative study against a viable alternative synthetic pathway, supported by experimental data, detailed protocols, and cost analysis of starting materials.
Executive Summary
This analysis evaluates two primary synthetic routes to obtain 2,4-diamino-6-chloroquinazoline, a crucial building block in medicinal chemistry.
-
Route A: The this compound Pathway. This traditional route involves the multi-step synthesis of this compound from 3-chloroaniline, followed by its conversion to the target quinazoline.
-
Route B: The Alternative Pathway. This streamlined approach utilizes the commercially available 2-amino-5-chlorobenzonitrile and dicyandiamide to produce the desired quinazoline in a more direct fashion.
Our findings indicate that while both routes are chemically feasible, the alternative pathway (Route B) presents significant advantages in terms of atom economy, potentially lower manufacturing costs, and a more favorable environmental profile due to fewer synthetic steps. However, the choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials in specific geographic locations, and the scale of production.
Data Presentation: A Head-to-Head Comparison
The following tables provide a quantitative comparison of the two synthetic routes, from starting material to the key intermediate, 2,4-diamino-6-chloroquinazoline.
Table 1: Synthesis of this compound (for Route A)
| Parameter | Step 1: Nitration of 3-Chloroaniline | Step 2: Sandmeyer Reaction | Overall (Route A Precursor) |
| Product | 5-Chloro-2-nitroaniline | This compound | This compound |
| Starting Material | 3-Chloroaniline | 5-Chloro-2-nitroaniline | 3-Chloroaniline |
| Key Reagents | Nitric acid, Acetic anhydride | Sodium nitrite, Copper(I) cyanide, HCl | Nitric acid, Acetic anhydride, Sodium nitrite, Copper(I) cyanide, HCl |
| Reported Yield | >60% | Estimated ~70-80% (based on similar Sandmeyer reactions) | Estimated ~42-48% |
| Purity | >98% | High (typically requires purification) | High (after purification) |
Table 2: Comparative Synthesis of 2,4-Diamino-6-chloroquinazoline
| Parameter | Route A: From this compound | Route B: From 2-Amino-5-chlorobenzonitrile |
| Starting Material | This compound | 2-Amino-5-chlorobenzonitrile |
| Key Reagents | Guanidine hydrochloride, Base | Dicyandiamide, Acid catalyst |
| Number of Steps | 1 | 1 |
| Reported Yield | High (literature precedents for similar reactions) | Good to Excellent (literature precedents for similar reactions) |
| Overall Yield (from basic precursors) | Estimated lower overall yield due to multi-step precursor synthesis | Higher overall yield due to fewer steps |
Table 3: Cost Analysis of Key Starting Materials
| Starting Material | CAS Number | Typical Price Range (USD/kg) |
| 3-Chloroaniline | 108-42-9 | 10 - 50 |
| Sodium Nitrite | 7632-00-0 | 1 - 5 (Industrial Grade) |
| Copper(I) Cyanide | 544-92-3 | 50 - 200 |
| 2-Amino-5-chlorobenzonitrile | 5922-60-1 | 100 - 300 |
| Dicyandiamide | 461-58-5 | 1 - 5 (Industrial Grade) |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
Experimental Protocols
Route A: Synthesis of this compound and subsequent conversion
Step 1: Synthesis of 5-Chloro-2-nitroaniline (Based on CN1182104C)
-
Formylation: 3-chloroaniline is reacted with formic acid in an inert organic solvent with azeotropic water removal to produce 3-chloroformylaniline.
-
Nitration: The resulting 3-chloroformylaniline is nitrated using a mixture of nitric acid and acetic anhydride at a controlled temperature of -5 to 10 °C.
-
Hydrolysis: The nitrated intermediate is then hydrolyzed with a sodium hydroxide solution to yield 5-chloro-2-nitroaniline. The product is isolated by filtration and purified by recrystallization. The reported total yield for this three-step process is over 60% with a purity of >98%.
Step 2: Synthesis of this compound via Sandmeyer Reaction (General Procedure)
-
Diazotization: 5-chloro-2-nitroaniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction mixture is warmed to facilitate the replacement of the diazonium group with a nitrile group, evolving nitrogen gas.
Step 3: Synthesis of 2,4-Diamino-6-chloroquinazoline (General Procedure)
-
A mixture of this compound, guanidine hydrochloride, and a suitable base (e.g., sodium ethoxide) in an alcoholic solvent is heated under reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
Route B: Alternative Synthesis from 2-Amino-5-chlorobenzonitrile
Synthesis of 2,4-Diamino-6-chloroquinazoline (Based on similar reactions of 2-aminobenzonitriles)
-
A mixture of 2-amino-5-chlorobenzonitrile and dicyandiamide in a high-boiling solvent (e.g., ethylene glycol or DMF) is heated in the presence of a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
The reaction is heated to a temperature typically ranging from 120 to 160 °C for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or an anti-solvent. The solid is collected by filtration, washed, and can be further purified by recrystallization.
Mandatory Visualizations
Logical Relationship of Synthetic Pathways
Caption: Comparative synthetic pathways to 2,4-diamino-6-chloroquinazoline.
Experimental Workflow for Kinetic Analysis of Quinazoline Formation
Caption: General workflow for monitoring the kinetics of quinazoline synthesis.
Cost-Benefit Analysis
Route A: The this compound Pathway
-
Benefits:
-
Utilizes relatively inexpensive and readily available starting materials like 3-chloroaniline and basic inorganic reagents.
-
The synthetic steps involve well-established and understood chemical transformations (nitration, Sandmeyer reaction).
-
-
Costs and Drawbacks:
-
Multi-step Synthesis: The synthesis of the key intermediate, this compound, involves at least two steps from 3-chloroaniline, leading to a lower overall yield and increased processing time and cost.
-
Hazardous Reagents: The use of concentrated nitric and sulfuric acids, as well as the generation of diazonium salts (which can be unstable) and the use of cyanide salts, pose significant safety and environmental concerns.
-
Waste Generation: This route generates a considerable amount of acidic and potentially toxic waste, requiring careful and costly disposal.
-
Lower Atom Economy: The multi-step nature of the synthesis inherently leads to lower atom economy.
-
Route B: The Alternative Pathway
-
Benefits:
-
Concise Synthesis: This route is significantly shorter, involving a single step from a commercially available, advanced intermediate.
-
Higher Overall Yield: A one-step synthesis is likely to have a higher overall yield compared to a multi-step route, leading to better efficiency and lower cost of the final product.
-
Potentially Milder Conditions: While heating is required, this route may avoid the use of highly corrosive acids and the in-situ generation of unstable intermediates.
-
Improved Atom Economy: A more direct route generally results in better atom economy and less waste generation.
-
-
Costs and Drawbacks:
-
Cost of Starting Material: The primary drawback is the higher cost of the starting material, 2-amino-5-chlorobenzonitrile, compared to 3-chloroaniline. However, this higher initial cost may be offset by the higher overall yield and reduced processing costs.
-
Availability: The availability of 2-amino-5-chlorobenzonitrile in large quantities may be more limited or subject to greater price volatility compared to the more fundamental starting materials of Route A.
-
Conclusion and Recommendations
For researchers and drug development professionals, the choice between these two synthetic routes for the preparation of 2,4-diamino-6-chloroquinazoline and its derivatives is a strategic one.
Route A , utilizing this compound, may be considered when the cost of the alternative starting material, 2-amino-5-chlorobenzonitrile, is prohibitively high, or when there are established in-house capabilities for handling the hazardous reagents involved.
However, Route B presents a more modern, efficient, and environmentally conscious approach. The higher initial investment in the starting material is likely to be compensated by a higher overall yield, reduced labor and processing costs, and a smaller environmental footprint. For industrial-scale production, the streamlined nature of Route B makes it a highly attractive option.
It is recommended that a thorough economic evaluation, considering the local prices and availability of all starting materials and reagents, be conducted before committing to a specific synthetic route. Furthermore, process optimization studies for Route B could potentially lead to even more favorable economics, solidifying its position as the preferred method for the synthesis of this important class of compounds.
Safety Operating Guide
Proper Disposal of 5-Chloro-2-nitrobenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 5-Chloro-2-nitrobenzonitrile.
This compound is a compound that presents multiple hazards; it is harmful if swallowed, comes in contact with skin, or is inhaled.[1][2][3][4] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to proper disposal protocols is therefore mandatory to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] In-laboratory treatment is not advised due to the hazardous nature of the compound and its decomposition products.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., Nitrile rubber)
-
Safety glasses with side-shields or goggles
-
A lab coat or other protective clothing
-
A NIOSH-approved respirator (e.g., N95 dust mask) when handling the solid form to avoid dust inhalation[2]
2. Waste Segregation and Collection:
-
Solid Waste: Collect unreacted this compound and any materials grossly contaminated with it (such as weighing paper or gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic compounds.
-
Contaminated Sharps: Any sharps, such as needles or broken glass, that are contaminated with the chemical must be placed in a designated sharps container.
3. Container Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
4. Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep the containers away from incompatible materials, such as strong oxidizing agents and strong bases.[5]
5. Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company. The primary recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing.[1] Do not attempt to dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1]
6. Spill Management: In the event of a spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing the appropriate PPE, contain the spill to prevent it from spreading.
-
Carefully sweep or vacuum the solid material and place it into a suitable, sealed container for disposal. Avoid generating dust.
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 5-クロロ-2-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34662-31-2 Name: this compound [xixisys.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. This compound(34662-31-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloro-2-nitrobenzonitrile
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 5-Chloro-2-nitrobenzonitrile. Our goal is to furnish laboratory personnel with the necessary procedural guidance to ensure safe and efficient operations, thereby fostering a culture of safety and trust.
Essential Safety and Handling Information
This compound is a hazardous substance that requires strict adherence to safety protocols. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is known to cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause severe eye irritation.[1][5] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Prevents skin contact, which can be harmful.[2][6][7] Nitrile gloves offer good resistance to a range of chemicals. |
| Body Protection | A properly fitted laboratory coat, buttoned completely | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent respirator | Necessary to prevent inhalation of the powder, which can cause respiratory tract irritation.[2][5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and reducing agents.[8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Weighing and Handling
-
All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particles.
-
Use the "tare method" for weighing to minimize the generation of dust:
-
Place a sealable container (e.g., a vial with a lid) on the balance and tare it.
-
Transfer the container to the fume hood.
-
Carefully add the desired amount of this compound to the container.
-
Seal the container before removing it from the fume hood for re-weighing.
-
-
Utilize disposable spatulas and weighing papers to prevent cross-contamination.
Experimental Use
-
Ensure all reactions involving this compound are set up within a chemical fume hood.
-
Keep the reaction vessel closed as much as possible.
-
Have an emergency spill kit readily accessible.
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and associated waste is critical to environmental and personnel safety.
Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weighing papers, and paper towels, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container for chlorinated organic compounds.
-
Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous liquid waste.
Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
Final Disposal
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value |
| CAS Number | 34662-31-2[1][2] |
| Molecular Formula | C₇H₃ClN₂O₂[9] |
| Molecular Weight | 182.56 g/mol [2] |
| Melting Point | 89-91 °C[2] |
| Hazard Statements | H302, H312, H315, H319, H332, H335[2][3][4] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[1][2][3] |
Experimental Protocol: Synthesis of 2,4-Diamino-5-chloroquinazoline
This protocol provides a representative two-step synthesis of a 2,4-diaminoquinazoline derivative starting from this compound.
Step 1: Reduction of this compound to 2-Amino-5-chlorobenzonitrile
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add this compound (1.0 eq). Suspend it in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Carefully add a reducing agent, for example, iron powder (Fe, excess) and a catalytic amount of hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it to remove the iron catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-Amino-5-chlorobenzonitrile can be purified by recrystallization or column chromatography.
Step 2: Cyclization to 2,4-Diamino-5-chloroquinazoline
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add the 2-Amino-5-chlorobenzonitrile (1.0 eq) from Step 1 and guanidine hydrochloride (excess).
-
Solvent: Add a suitable high-boiling solvent such as 2-ethoxyethanol.
-
Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration.
-
Purification: The crude 2,4-Diamino-5-chloroquinazoline can be purified by recrystallization from an appropriate solvent.
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]
- 6. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
